molecular formula C14H18ClNO2 B1671869 Indeloxazine Hydrochloride CAS No. 65043-22-3

Indeloxazine Hydrochloride

Cat. No.: B1671869
CAS No.: 65043-22-3
M. Wt: 267.75 g/mol
InChI Key: KEBHLNDPKPIPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

See also: Indeloxazine (has active moiety).

Properties

IUPAC Name

2-(3H-inden-4-yloxymethyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2.ClH/c1-3-11-4-2-6-14(13(11)5-1)17-10-12-9-15-7-8-16-12;/h1-4,6,12,15H,5,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBHLNDPKPIPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)COC2=CC=CC3=C2CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60929-23-9 (Parent)
Record name Indeloxazine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065043223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60983582
Record name 2-{[(1H-Inden-7-yl)oxy]methyl}morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60983582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65043-22-3
Record name Indeloxazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65043-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indeloxazine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065043223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(1H-Inden-7-yl)oxy]methyl}morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60983582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDELOXAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15QZ6NE84E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Indeloxazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indeloxazine Hydrochloride is a multifaceted psychoactive agent with a primary mechanism of action centered on the modulation of key neurotransmitter systems in the central nervous system. This technical guide provides a comprehensive overview of its molecular interactions, the experimental basis for these findings, and the downstream signaling cascades implicated in its therapeutic effects. Quantitative data from key studies are presented for comparative analysis, and detailed experimental methodologies are outlined to provide a thorough understanding of the research underpinning our current knowledge of indeloxazine.

Primary Pharmacological Target: Monoamine Transporters

This compound functions as a potent inhibitor of both the serotonin transporter (SERT) and the norepinephrine transporter (NET). This dual-action mechanism underlies its classification as a serotonin-norepinephrine reuptake inhibitor (SNRI). By blocking these transporters, indeloxazine increases the extracellular concentrations of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission.

Quantitative Binding Affinity Data

The affinity of indeloxazine for SERT and NET has been quantified in radioligand binding assays using membranes from the rat cerebral cortex. The equilibrium dissociation constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a higher affinity.

Target TransporterRadioligandTest CompoundKi (nM)Source
Serotonin Transporter (SERT)[3H]citalopramIndeloxazine HCl22.1
Norepinephrine Transporter (NET)[3H]nisoxetineIndeloxazine HCl18.9

Table 1: Binding Affinities of this compound for Monoamine Transporters.

Experimental Protocol: Radioligand Binding Assays

The binding affinities of indeloxazine were determined using in vitro radioligand binding assays with rat brain tissue.

1.2.1. Serotonin Transporter (SERT) Binding Assay

  • Tissue Preparation: Membranes from the rat cerebral cortex are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to isolate the membrane fraction.

  • Assay Conditions: The membrane homogenates are incubated with a specific concentration of the radioligand [3H]citalopram, a selective ligand for SERT. The incubation is carried out in the presence of varying concentrations of this compound to determine its ability to displace the radioligand.

  • Detection: Non-specific binding is determined in the presence of a high concentration of a non-labeled selective SERT inhibitor (e.g., fluoxetine). After incubation, the membranes are collected by filtration, and the amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of indeloxazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

1.2.2. Norepinephrine Transporter (NET) Binding Assay

  • Tissue Preparation: Similar to the SERT assay, membranes are prepared from the rat cerebral cortex.

  • Assay Conditions: The assay is conducted using the selective NET radioligand [3H]nisoxetine. Varying concentrations of indeloxazine are included to compete for binding to NET.

  • Detection and Analysis: The methodology for determining non-specific binding (using a non-labeled selective NET inhibitor like desipramine), membrane filtration, and scintillation counting is analogous to the SERT binding assay. The IC50 and subsequently the Ki values are calculated.

Modulation of Neurotransmitter Release

Beyond its primary action as a reuptake inhibitor, indeloxazine also facilitates the release of serotonin.

In Vivo Evidence: Microdialysis Studies

In vivo microdialysis in freely moving rats has demonstrated that systemic administration of indeloxazine leads to a dose-dependent increase in the extracellular levels of both serotonin and norepinephrine in the frontal cortex. This provides direct evidence for its mechanism of action in a living system.

Experimental Protocol: In Vivo Microdialysis
  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the frontal cortex) of an anesthetized rat. The probe consists of a semi-permeable membrane at its tip.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: Neurotransmitters and their metabolites from the extracellular fluid diffuse across the semi-permeable membrane into the aCSF. The resulting dialysate is collected at regular intervals.

  • Analysis: The concentrations of serotonin and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Drug Administration: After establishing a stable baseline of neurotransmitter levels, indeloxazine is administered (e.g., intraperitoneally), and the subsequent changes in extracellular neurotransmitter concentrations are monitored over time.

Additional Pharmacological Activities

Indeloxazine exhibits a broader pharmacological profile that contributes to its therapeutic effects.

NMDA Receptor Antagonism
Enhancement of Acetylcholine Release

Studies have shown that indeloxazine increases the extracellular concentration of acetylcholine in the rat frontal cortex. This effect is thought to be mediated by the increased availability of serotonin, which then acts on 5-HT4 receptors to facilitate acetylcholine release. This cholinergic enhancement may contribute to the cognitive-enhancing effects observed with indeloxazine.

Downstream Signaling Pathways

The primary actions of indeloxazine on serotonin and norepinephrine reuptake initiate a cascade of intracellular signaling events that are believed to be crucial for its long-term therapeutic effects.

Serotonin-Mediated Signaling

The increase in synaptic serotonin leads to the activation of various postsynaptic serotonin receptors. The activation of G-protein coupled 5-HT receptors, such as the 5-HT1A receptor, can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Conversely, activation of other 5-HT receptors, like the 5-HT4, 5-HT6, and 5-HT7 receptors, stimulates adenylyl cyclase and increases cAMP and PKA activity. PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).

Norepinephrine-Mediated Signaling

Elevated norepinephrine levels activate α- and β-adrenergic receptors. β-adrenergic receptors are coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in cAMP and PKA activation. α1-adrenergic receptors are coupled to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn activate protein kinase C (PKC) and increase intracellular calcium. α2-adrenergic receptors are coupled to Gi proteins, which inhibit adenylyl cyclase.

Convergence on CREB and BDNF

A common downstream target of both serotonergic and noradrenergic signaling is the transcription factor CREB. Phosphorylation of CREB leads to the regulation of the expression of genes involved in neurogenesis, synaptic plasticity, and cell survival. One of the key target genes of CREB is Brain-Derived Neurotrophic Factor (BDNF). Increased BDNF expression is a well-established mechanism of action for many antidepressant drugs and is thought to contribute to the structural and functional recovery of neurons in brain regions implicated in depression. While it is hypothesized that indeloxazine, as an SNRI, would modulate CREB and BDNF pathways, direct experimental evidence with quantitative data specifically for indeloxazine is an area for further research.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular interactions and signaling pathways of indeloxazine.

Indeloxazine_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Indeloxazine Indeloxazine HCl SERT SERT Indeloxazine->SERT Inhibits NET NET Indeloxazine->NET Inhibits Serotonin_pre 5-HT Serotonin_pre->SERT Reuptake Serotonin_post 5-HT Receptor Serotonin_pre->Serotonin_post Binds Norepinephrine_pre NE Norepinephrine_pre->NET Reuptake Norepinephrine_post NE Receptor Norepinephrine_pre->Norepinephrine_post Binds Signaling_Cascade Downstream Signaling (cAMP, PKA, CREB, BDNF) Serotonin_post->Signaling_Cascade Norepinephrine_post->Signaling_Cascade Serotonin_release Enhanced 5-HT Release Indeloxazine_pre Indeloxazine HCl Indeloxazine_pre->Serotonin_release

Caption: Primary mechanism of Indeloxazine at the synapse.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_microdialysis In Vivo Microdialysis Tissue Rat Cerebral Cortex Membranes Incubation Incubation Tissue->Incubation Radioligand [3H]citalopram or [3H]nisoxetine Radioligand->Incubation Indeloxazine_assay Indeloxazine HCl (Varying Concentrations) Indeloxazine_assay->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50 & Ki Calculation Counting->Analysis Implantation Probe Implantation (Rat Frontal Cortex) Perfusion aCSF Perfusion Implantation->Perfusion Collection Dialysate Collection Perfusion->Collection HPLC HPLC-ECD Analysis Collection->HPLC Data_Analysis Neurotransmitter Level Quantification HPLC->Data_Analysis Drug_Admin Indeloxazine Admin. Drug_Admin->Perfusion

Caption: Workflow for key experimental methodologies.

Signaling_Pathway Indeloxazine Indeloxazine HCl SERT_NET SERT/NET Inhibition Indeloxazine->SERT_NET Monoamines Increased Extracellular 5-HT & NE SERT_NET->Monoamines Receptors 5-HT & Adrenergic Receptor Activation Monoamines->Receptors Adenylyl_Cyclase Adenylyl Cyclase Modulation Receptors->Adenylyl_Cyclase cAMP cAMP Production Adenylyl_Cyclase->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB BDNF BDNF Gene Expression CREB->BDNF Neuroplasticity Neuroplasticity & Neurogenesis BDNF->Neuroplasticity

Caption: Downstream signaling cascade of Indeloxazine.

Conclusion

This compound exerts its primary therapeutic effects through a dual mechanism of serotonin and norepinephrine reuptake inhibition, leading to enhanced monoaminergic neurotransmission. This is further supplemented by its activity as an NMDA receptor antagonist and its ability to facilitate acetylcholine release. The downstream consequences of these actions converge on critical intracellular signaling pathways that regulate gene expression related to neuroplasticity and neuronal survival, such as the CREB and BDNF pathways. The quantitative data and experimental methodologies detailed in this guide provide a solid foundation for understanding the core mechanism of action of indeloxazine and for guiding future research and drug development efforts. Further investigation into the quantitative aspects of its NMDA receptor antagonism and its direct impact on neurotrophic factor expression will provide an even more complete picture of its pharmacological profile.

Indeloxazine Hydrochloride: A Technical Guide for Cognitive Enhancement Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indeloxazine hydrochloride is a psychoactive agent with a multifaceted pharmacological profile that has garnered interest for its potential cognitive-enhancing effects. Initially developed as an antidepressant, its mechanism of action extends beyond typical monoamine reuptake inhibition, suggesting a broader impact on cerebral function. This technical guide provides an in-depth overview of the core scientific research on this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and cognitive neuroscience.

Introduction

This compound, chemically identified as (±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride, is a compound that has been investigated for its cerebral-activating properties.[1] Its unique pharmacological profile distinguishes it from other cerebral metabolic enhancers and antidepressants.[1][2] Research suggests that indeloxazine's cognitive-enhancing effects may be attributed to its influence on multiple neurotransmitter systems, including serotonin, norepinephrine, and acetylcholine.[3][4][5] This guide synthesizes the available scientific literature to provide a detailed understanding of its neurochemical, behavioral, and potential therapeutic effects related to cognitive enhancement.

Mechanism of Action

Indeloxazine's primary mechanism of action involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake.[3][6] This dual inhibition leads to an increase in the extracellular concentrations of these key neurotransmitters in brain regions such as the frontal cortex.[3][5]

Monoamine Reuptake Inhibition
  • Serotonin and Norepinephrine: Indeloxazine demonstrates a high affinity for both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3] In vitro studies have shown its potent inhibitory effects on the reuptake of both serotonin and norepinephrine.[6] Furthermore, it has been observed to enhance the release of serotonin from cortical synaptosomes.[3] This action on the serotonergic and noradrenergic systems is believed to contribute significantly to its pharmacological effects.[3][5]

Cholinergic System Modulation
  • Acetylcholine: Beyond its effects on monoamines, indeloxazine has been shown to increase the extracellular concentration of acetylcholine in the frontal cortex of rats.[4] This suggests an activation of the central cholinergic system, which plays a crucial role in learning and memory.[4] The facilitation of acetylcholine release appears to be mediated by endogenous serotonin and 5-HT4 receptors.[7]

Signaling Pathways

The cognitive-enhancing effects of indeloxazine are likely mediated by a complex interplay of signaling pathways activated by the increased availability of monoamines and acetylcholine. While specific downstream signaling cascades for indeloxazine have not been fully elucidated in the provided search results, a general understanding of monoamine and cholinergic signaling provides a hypothetical framework. Increased synaptic serotonin and norepinephrine can modulate intracellular signaling pathways such as the cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) pathways, which are known to be involved in synaptic plasticity and cognitive function. Similarly, acetylcholine's action on its receptors can trigger various signaling cascades, including those involving inositol phosphates and calcium mobilization, which are critical for memory formation.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Indeloxazine Indeloxazine SERT SERT Indeloxazine->SERT Inhibits NET NET Indeloxazine->NET Inhibits Increased_5HT Increased Serotonin Increased_NE Increased Norepinephrine Serotonin Serotonin Serotonin->SERT Reuptake Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Postsynaptic_Receptors Postsynaptic Receptors Increased_5HT->Postsynaptic_Receptors Increased_NE->Postsynaptic_Receptors Signaling_Cascades Intracellular Signaling Cascades Postsynaptic_Receptors->Signaling_Cascades Cognitive_Enhancement Cognitive Enhancement Signaling_Cascades->Cognitive_Enhancement

Figure 1: Proposed mechanism of action for this compound.

Preclinical Research

A substantial body of preclinical research has explored the effects of indeloxazine on cognitive functions in various animal models. These studies have consistently demonstrated its potential as a cognitive enhancer.

In Vitro Studies
ParameterValueSpeciesTissueReference
Ki for [3H]citalopram binding (SERT) 22.1 nMRatCerebral Cortex[3]
Ki for [3H]nisoxetine binding (NET) 18.9 nMRatCerebral Cortex[3]
Spontaneous [3H]serotonin release Significantly enhanced (10-1000 nM)RatCortical Synaptosomes[3]
In Vivo Studies

Indeloxazine has been shown to improve performance in various learning and memory tasks in animal models.

Experimental ModelAnimalDosageKey FindingsReference
Passive Avoidance Learning RatNot specifiedEnhanced acquisition of learned behavior.[1]
Active Avoidance Learning RatNot specifiedEnhanced acquisition of learned behavior.[1]
Maze Learning RatNot specifiedEnhanced acquisition of learned behavior.[1]
Scopolamine-induced Amnesia RatNot specifiedImproved amnesia.[1]
Forced Swimming Test ICR Mice50 mg/kg, p.o.Increased wheel rotations.[3]
Forced Swimming Test SAMP8//YAN Mice20 and 30 mg/kg, p.o.Increased wheel rotations.[3]
Muricide Behavior in Raphe-lesioned Rats Rat3-10 mg/kg, p.o.Inhibited muricide incidence.[3]
Cerebral Ischemia-induced Learning Disturbance GerbilNot specifiedAmeliorated disturbances.[2]
Chronic Focal Cerebral Ischemia Rat10 or 20 mg/kg/day, p.o. for 8 daysProlonged step-through latency in passive avoidance test.[5]
Experimental Protocols
  • Objective: To determine the binding affinity of indeloxazine to serotonin and norepinephrine transporters.

  • Methodology:

    • Prepare crude synaptosomal membranes from the cerebral cortex of male Wistar rats.

    • Incubate the membranes with [3H]citalopram (for SERT) or [3H]nisoxetine (for NET) in the presence of varying concentrations of indeloxazine.

    • After incubation, separate bound and free radioligands by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[3]

G A Prepare Rat Cerebral Cortex Membranes B Incubate Membranes with Radioligand & Indeloxazine A->B C Separate Bound & Free Radioligand (Filtration) B->C D Measure Radioactivity (Scintillation Counting) C->D E Calculate Ki Value D->E

Figure 2: Workflow for Radioligand Binding Assay.

  • Objective: To measure the extracellular levels of serotonin and norepinephrine in the brain.

  • Methodology:

    • Implant a microdialysis probe into the frontal cortex of freely moving rats.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect dialysate samples at regular intervals before and after intraperitoneal administration of indeloxazine (3 and 10 mg/kg).[3]

    • Analyze the concentrations of serotonin and norepinephrine in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Objective: To assess learning and memory in rodents.

  • Methodology:

    • Use a two-compartment apparatus with a light and a dark chamber connected by a guillotine door.

    • During the training trial, place the animal in the light compartment. When it enters the dark compartment, deliver a mild foot shock.

    • Administer indeloxazine or vehicle before or after the training trial.

    • In the retention trial, typically 24 hours later, place the animal back in the light compartment and measure the latency to enter the dark compartment. A longer latency indicates better memory of the aversive stimulus.[1][5]

G cluster_0 Training Trial cluster_1 Drug Administration cluster_2 Retention Trial (24h later) A Place Animal in Light Compartment B Animal Enters Dark Compartment A->B C Deliver Mild Foot Shock B->C D Administer Indeloxazine or Vehicle C->D E Place Animal in Light Compartment F Measure Latency to Enter Dark Compartment E->F

Figure 3: Experimental workflow for the Passive Avoidance Task.

Clinical Research

Clinical research on indeloxazine has primarily focused on its effects in patients with dementia.

Study PopulationDosageDurationKey FindingsReference
11 Patients with Dementia 90 mg/day6-8 weeksSignificant reduction in cerebrospinal fluid levels of methoxyhydroxyphenylglycol (MHPG) and 5-hydroxyindoleacetic acid (5-HIAA).[6][8]
Experimental Protocol: Cerebrospinal Fluid (CSF) Analysis
  • Objective: To assess the effect of indeloxazine on monoamine metabolites in the CSF of patients with dementia.

  • Methodology:

    • Recruit patients diagnosed with dementia.

    • Perform a baseline lumbar puncture to collect CSF.

    • Administer indeloxazine (90 mg/day) for 6-8 weeks.[6][8]

    • Perform a second lumbar puncture to collect CSF after the treatment period.

    • Analyze the concentrations of monoamine metabolites (e.g., MHPG, 5-HIAA, and homovanillic acid) in the CSF samples using a suitable analytical method like HPLC.

    • Compare the pre- and post-treatment levels of the metabolites.

Pharmacokinetics

The disposition and metabolism of this compound have been studied in rats.

ParameterValueSpeciesReference
Time to Maximum Plasma Concentration (Tmax) 15 minutesRat[9]
Apparent Half-life (first 6 hours) 2.2 hoursRat[9]
Urinary Excretion (72 hours) 61-65% of doseRat[9]
Fecal Excretion (72 hours) 31-36% of doseRat[9]
Biliary Excretion (72 hours) 49% of doseRat[9]

Safety and Tolerability

The provided search results do not contain detailed information on the safety and tolerability of indeloxazine in humans. One study in healthy male students investigating the effects on sleep at a dose of 40 mg did not report any obvious changes in subjective assessments.[10] Further research is required to establish a comprehensive safety profile for its use in cognitive enhancement.

Discussion and Future Directions

This compound presents a compelling profile as a potential cognitive-enhancing agent. Its dual action on serotonin and norepinephrine reuptake, coupled with its modulation of the cholinergic system, provides a multi-target approach to enhancing cognitive function. Preclinical studies have consistently demonstrated its efficacy in improving learning and memory in various animal models.[1][2][5]

Future research should focus on several key areas:

  • Clinical Trials in Healthy Adults: To date, clinical research has been limited to patient populations. Well-controlled clinical trials in healthy adults are needed to assess the cognitive-enhancing effects of indeloxazine in a non-impaired population.

  • Elucidation of Downstream Signaling Pathways: A deeper understanding of the specific intracellular signaling cascades modulated by indeloxazine will provide valuable insights into its precise mechanism of action.

  • Long-term Safety and Tolerability: Comprehensive long-term safety and tolerability studies in humans are essential before considering its widespread use for cognitive enhancement.

  • Comparative Studies: Head-to-head comparisons with other nootropic agents would help to position indeloxazine within the existing landscape of cognitive enhancers.

Conclusion

This compound is a promising compound for cognitive enhancement research. Its multifaceted mechanism of action, targeting key neurotransmitter systems involved in learning and memory, is supported by a solid foundation of preclinical evidence. While further clinical investigation is warranted to establish its efficacy and safety in humans for cognitive enhancement, the existing data provide a strong rationale for its continued exploration as a potential nootropic agent. This technical guide serves as a foundational resource for researchers and drug development professionals interested in advancing the understanding and potential application of this compound.

References

The Neuroprotective Landscape of Indeloxazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indeloxazine hydrochloride is a psychoactive agent with a multifaceted pharmacological profile, initially developed as a cerebral activator and antidepressant. Emerging and historical research has illuminated its potential neuroprotective properties, suggesting its utility in conditions characterized by neuronal damage and cognitive decline. This technical guide provides an in-depth analysis of the neuroprotective effects of this compound, detailing its established mechanisms of action, summarizing quantitative data from key preclinical studies, and outlining the experimental protocols used to elucidate these effects. Furthermore, this guide presents visual representations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of its neuroprotective potential.

Core Pharmacological Profile of this compound

This compound exerts its effects through a combination of actions on several key neurotransmitter systems. Understanding this primary pharmacology is crucial to appreciating its downstream neuroprotective mechanisms.

Monoamine Reuptake Inhibition and Release

Indeloxazine is a potent inhibitor of both serotonin (5-HT) and norepinephrine (NE) reuptake.[1] In vitro binding assays have quantified its affinity for the respective transporters. Furthermore, in vivo studies have demonstrated a dose-dependent increase in the extracellular levels of both serotonin and norepinephrine in the frontal cortex.[1] Spontaneous serotonin release from cortical synaptosomes is also significantly enhanced by indeloxazine.[1]

Facilitation of Acetylcholine Release

A key aspect of indeloxazine's mechanism is its ability to increase acetylcholine (ACh) release in the frontal cortex. This effect is not direct but is mediated by its serotonergic actions. The increase in ACh release is dependent on endogenous serotonin and is facilitated, at least in part, through the activation of 5-HT4 receptors.[2]

NMDA Receptor Antagonism

Indeloxazine also acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. This action is significant as excessive NMDA receptor activation is a well-established pathway for excitotoxic neuronal death in various neurological conditions.

Quantitative Data from Preclinical Neuroprotective Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective and related effects of this compound.

Table 1: In Vitro Binding Affinity and Neurotransmitter Release
ParameterTargetValueSpeciesReference
Ki Serotonin Transporter ([3H]citalopram)22.1 nMRat (cerebral cortex)[1]
Ki Norepinephrine Transporter ([3H]nisoxetine)18.9 nMRat (cerebral cortex)[1]
Serotonin Release Cortical SynaptosomesSignificant enhancement at 10-1000 nMRat[1]
Neurotransmitter Level Extracellular Serotonin (Frontal Cortex)Dose-dependent increase (3 and 10 mg/kg, i.p.)Rat[1]
Neurotransmitter Level Extracellular Norepinephrine (Frontal Cortex)Dose-dependent increase (3 and 10 mg/kg, i.p.)Rat[1]
Neurotransmitter Level Acetylcholine Output (Frontal Cortex)Dose-dependent increase (3 and 10 mg/kg, i.p.)Rat[2]
Table 2: Efficacy in Animal Models of Cerebral Ischemia and Cognitive Impairment
Animal ModelIndeloxazine DoseKey FindingReference
Four-Vessel Occlusion (Rat) 2 mg/kg, i.p. (7 days)Inhibited the decrease in brain ATP and total adenine nucleotide levels.[3]
Bilateral Carotid Artery Occlusion (Gerbil) 2 mg/kg, i.p.Significantly prolonged the latency in the passive avoidance task, reversing ischemia-induced amnesia.[3]
Focal Cerebral Ischemia (Rat) 10 or 20 mg/kg, p.o. (8 days)Significantly prolonged the latency in the passive avoidance test.[4]
Focal Cerebral Ischemia (Rat) 10 or 30 mg/kg, p.o.Caused significant increases in serotonin and decreases in its metabolite, 5-HIAA, in the frontal cortex and hippocampus.[4]
Focal Cerebral Ischemia (Rat) 30 mg/kg, p.o.Increased norepinephrine in the contralateral frontal cortex and bilateral hippocampus.[4]
Fluid Percussion Brain Injury (Rat) 10 and 20 mg/kg, p.o.Significantly improved the impairment of passive avoidance performance.[5]
Senescence-Accelerated Mice (SAM-P/8) 10-30 mg/kg, p.o. (3 weeks)Significantly prolonged the step-through latency in the passive avoidance task.[6]
Scopolamine-Induced Amnesia (Rat) Not specifiedImproved amnesia.[7]

Experimental Protocols in Neuroprotective Studies

Detailed methodologies are crucial for the replication and extension of research findings. Below are descriptions of key experimental protocols used in the evaluation of indeloxazine's neuroprotective effects.

Cerebral Ischemia Models
  • Four-Vessel Occlusion in Rats: This model induces global cerebral ischemia. It involves the permanent electrocauterization of the bilateral vertebral arteries, followed by a transient occlusion of the bilateral common carotid arteries for a predetermined duration. Following ischemia, reperfusion is allowed, and brain tissue is later analyzed for metabolites like ATP.[3]

  • Bilateral Carotid Artery Occlusion in Mongolian Gerbils: This model is used to study forebrain ischemia. The bilateral common carotid arteries are occluded for a specific period (e.g., 5 minutes) to induce ischemic injury, which is often followed by behavioral testing to assess cognitive deficits.[3]

  • Focal Cerebral Ischemia in Rats (Middle Cerebral Artery Occlusion - MCAO): This model mimics a stroke. A nylon filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. The filament can be left in place for permanent occlusion or withdrawn after a specific time to allow for reperfusion. Behavioral and biochemical analyses are performed at various time points post-surgery.[4]

Behavioral Assessment of Learning and Memory
  • Passive Avoidance Task: This task assesses fear-motivated learning and memory. The apparatus typically consists of a brightly lit compartment and a dark compartment connected by a door. Rodents have a natural aversion to bright light and will preferentially enter the dark compartment. During a training trial, upon entering the dark compartment, the animal receives a mild foot shock. In a subsequent retention trial, the latency to re-enter the dark compartment is measured as an index of memory for the aversive experience. A longer latency suggests better memory.[3][4][5][6][8]

Neurochemical Analysis
  • In Vivo Microdialysis: This technique is used to measure the levels of extracellular neurotransmitters in the brains of freely moving animals. A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., the frontal cortex). The probe is perfused with an artificial cerebrospinal fluid, and substances from the extracellular space diffuse across the probe's semipermeable membrane into the perfusate. The collected dialysate is then analyzed using high-performance liquid chromatography (HPLC) to quantify the concentrations of neurotransmitters and their metabolites.[1][2]

  • Synaptosome Preparation and Neurotransmitter Release Assays: Synaptosomes are isolated nerve terminals that can be used to study neurotransmitter release in vitro. Brain tissue is homogenized and subjected to differential centrifugation to isolate the synaptosome fraction. These preparations can be loaded with radiolabeled neurotransmitters (e.g., [3H]serotonin) and then stimulated to induce release, which is measured by quantifying the radioactivity in the surrounding medium.[1]

Signaling Pathways in Indeloxazine Neuroprotection

While direct studies on the downstream signaling cascades of indeloxazine are limited, its known pharmacological targets allow for the inference of several potential neuroprotective pathways.

Established Mechanism of Action

The primary mechanism of indeloxazine involves the modulation of monoaminergic and cholinergic systems.

G Indeloxazine Indeloxazine SERT Serotonin Transporter (SERT) Indeloxazine->SERT Inhibition NET Norepinephrine Transporter (NET) Indeloxazine->NET Inhibition Serotonin_Release ↑ Serotonin Release Indeloxazine->Serotonin_Release Extracellular_5HT ↑ Extracellular Serotonin Extracellular_NE ↑ Extracellular Norepinephrine Serotonin_Release->Extracellular_5HT _5HT4_Receptor 5-HT4 Receptor Extracellular_5HT->_5HT4_Receptor Activation Cholinergic_Neuron Cholinergic Neuron _5HT4_Receptor->Cholinergic_Neuron ACh_Release ↑ Acetylcholine Release Cholinergic_Neuron->ACh_Release

Indeloxazine's primary mechanism of action.
Potential Downstream Neuroprotective Pathways

Based on its known targets, indeloxazine may engage the following neuroprotective signaling cascades.

By blocking NMDA receptors, indeloxazine can prevent excessive calcium (Ca2+) influx into neurons, a key trigger of excitotoxic cell death pathways. This reduces mitochondrial dysfunction, decreases the production of reactive oxygen species (ROS), and inhibits the activation of apoptotic caspases.

G Indeloxazine Indeloxazine NMDA_Receptor NMDA Receptor Indeloxazine->NMDA_Receptor Antagonism Ca_Influx ↓ Ca2+ Influx Mitochondrial_Dysfunction ↓ Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction ROS_Production ↓ ROS Production Mitochondrial_Dysfunction->ROS_Production Apoptosis ↓ Apoptosis Mitochondrial_Dysfunction->Apoptosis

Potential neuroprotection via NMDA receptor antagonism.

The increase in serotonin and the activation of 5-HT4 receptors are known to be linked to the expression of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF). BDNF plays a critical role in neuronal survival, growth, and synaptic plasticity. Activation of the BDNF pathway can lead to the phosphorylation of CREB (cAMP response element-binding protein), a transcription factor that promotes the expression of pro-survival genes.

G Indeloxazine Indeloxazine Serotonin ↑ Serotonin Indeloxazine->Serotonin _5HT4_Activation 5-HT4 Receptor Activation Serotonin->_5HT4_Activation BDNF_Expression ↑ BDNF Expression _5HT4_Activation->BDNF_Expression TrkB_Activation TrkB Receptor Activation BDNF_Expression->TrkB_Activation CREB_Phosphorylation ↑ CREB Phosphorylation TrkB_Activation->CREB_Phosphorylation Neuronal_Survival ↑ Neuronal Survival & Plasticity CREB_Phosphorylation->Neuronal_Survival

Potential neurotrophic signaling pathway.
Experimental Workflow for Preclinical Evaluation

A typical preclinical workflow to assess the neuroprotective effects of a compound like indeloxazine is outlined below.

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Binding_Assay Receptor/Transporter Binding Assays Cell_Culture Neuronal Cell Culture (e.g., toxicity models) Binding_Assay->Cell_Culture Animal_Model Animal Model of Neurodegeneration (e.g., Ischemia, TBI) Cell_Culture->Animal_Model Behavioral_Testing Behavioral Testing (e.g., Passive Avoidance) Animal_Model->Behavioral_Testing Histology Histological Analysis (e.g., Infarct Volume) Animal_Model->Histology Biochemistry Biochemical Analysis (e.g., Neurotransmitters, ATP) Animal_Model->Biochemistry

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Indeloxazine Hydrochloride in Depression Research

Executive Summary

This compound is a psychoactive compound initially developed as a cerebral activator and metabolic enhancer. Subsequent research has illuminated its potential as an antidepressant, primarily through its action on central monoaminergic systems. This document provides a comprehensive technical overview of the existing research on indeloxazine for the treatment of depression, consolidating preclinical and limited clinical data. It details the compound's mechanism of action, summarizes quantitative findings in structured tables, outlines key experimental protocols, and visualizes critical pathways and workflows to support further research and development in this area.

Mechanism of Action

This compound's primary antidepressant effect is attributed to its role as a serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor. In vitro studies have demonstrated its affinity for both serotonin and norepinephrine transporters.[1] Beyond reuptake inhibition, indeloxazine also appears to directly enhance the spontaneous release of serotonin from cortical synaptosomes.[1] This dual action—blocking reuptake and promoting release—contributes to a potentiation of serotonergic neurotransmission.[1] Further studies suggest the drug also facilitates central cholinergic systems, indicated by increased extracellular acetylcholine concentrations in the rat frontal cortex.[2]

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Indeloxazine Indeloxazine HCl SERT Serotonin Transporter (SERT) Indeloxazine->SERT Inhibits NET Norepinephrine Transporter (NET) Indeloxazine->NET Inhibits Vesicle Synaptic Vesicle (Serotonin) Indeloxazine->Vesicle Enhances Release Serotonin Increased Synaptic Serotonin Vesicle->Serotonin Release PostsynapticR Postsynaptic Receptors Serotonin->PostsynapticR Norepinephrine Increased Synaptic Norepinephrine Norepinephrine->PostsynapticR Signal Downstream Signaling (Antidepressant Effect) PostsynapticR->Signal

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of indeloxazine.

Table 1: In Vitro Binding Affinity and Neurotransmitter Modulation
ParameterTargetValueSpeciesTissue SourceReference
Binding Affinity (Ki) [3H]citalopram (SERT)22.1 nMRatCerebral Cortex[1]
[3H]nisoxetine (NET)18.9 nMRatCerebral Cortex[1]
Serotonin Release Spontaneous [3H]5-HTSignificant EnhancementRatCortical Synaptosomes[1]
Table 2: In Vivo Neurochemical Effects (Microdialysis in Rat Frontal Cortex)
Dosage (i.p.)AnalyteEffectNotesReference
3 mg/kgExtracellular SerotoninDose-dependent IncreaseFreely moving rats[1]
10 mg/kgExtracellular SerotoninDose-dependent IncreaseFreely moving rats[1]
3 mg/kgExtracellular NorepinephrineDose-dependent IncreaseFreely moving rats[1]
10 mg/kgExtracellular NorepinephrineDose-dependent IncreaseFreely moving rats[1]
Table 3: Preclinical Behavioral Studies
ModelSpecies/StrainDosage (p.o.)OutcomeReference
Forced Swimming Test ICR Mice50 mg/kgIncreased wheel rotations[1]
SAMP8//YAN Mice20 and 30 mg/kgIncreased wheel rotations[1]
Muricide Inhibition Raphe-lesioned Rats3-10 mg/kgInhibited muricide incidence[1]
Passive Avoidance Rats (MCAO model)10 or 20 mg/kgProlonged step-through latency[3]
Table 4: Human Cerebrospinal Fluid (CSF) Study in Dementia Patients
DosageDurationCSF MetaboliteResultReference
90 mg/day6-8 weeksMethoxyhydroxyphenylglycol (NE metabolite)Significant reduction[4]
5-Hydroxyindoleacetic acid (5-HIAA, 5-HT metabolite)Significant reduction[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments performed to evaluate indeloxazine.

Protocol: Radioligand Binding Assay
  • Objective: To determine the binding affinity of indeloxazine for serotonin (SERT) and norepinephrine (NET) transporters.

  • Materials:

    • Membrane preparations from rat cerebral cortex.

    • Radioligands: [3H]citalopram (for SERT) and [3H]nisoxetine (for NET).

    • This compound at various concentrations.

    • Scintillation counter and appropriate buffers.

  • Methodology:

    • Incubate the rat cerebral cortex membranes with a fixed concentration of either [3H]citalopram or [3H]nisoxetine.

    • Add varying concentrations of unlabeled indeloxazine to the incubation mixture to compete for binding sites.

    • After reaching equilibrium, separate the bound and free radioligand via rapid filtration.

    • Quantify the radioactivity of the bound ligand on the filters using a liquid scintillation counter.

    • Calculate the inhibition constant (Ki) values from competition curves using non-linear regression analysis (e.g., Cheng-Prusoff equation) to determine the affinity of indeloxazine for each transporter.[1]

Protocol: In Vivo Microdialysis
  • Objective: To measure extracellular levels of serotonin and norepinephrine in the brain of freely moving rats following indeloxazine administration.

  • Materials:

    • Adult male Wistar rats.

    • Stereotaxic apparatus for probe implantation.

    • Microdialysis probes.

    • HPLC system with electrochemical detection.

    • This compound solution for intraperitoneal (i.p.) injection.

  • Methodology:

    • Surgically implant a microdialysis guide cannula targeting the frontal cortex of anesthetized rats.

    • Allow animals to recover for at least 24 hours post-surgery.

    • On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect baseline dialysate samples to establish stable neurotransmitter levels.

    • Administer indeloxazine (e.g., 3 and 10 mg/kg, i.p.) or vehicle.[1]

    • Continue collecting dialysate samples at regular intervals post-injection.

    • Analyze the samples for serotonin and norepinephrine concentrations using HPLC-ECD.

    • Express results as a percentage change from the baseline levels.

A 1. Probe Implantation (Rat Frontal Cortex) B 2. Post-Surgery Recovery (>= 24 hours) A->B C 3. Baseline Sample Collection (Microdialysis) B->C D 4. Drug Administration (Indeloxazine i.p.) C->D E 5. Post-Dose Sample Collection D->E F 6. Neurotransmitter Analysis (HPLC-ECD) E->F G 7. Data Analysis (% Change from Baseline) F->G

Caption: Experimental workflow for in vivo microdialysis study.
Protocol: Forced Swimming Test (FST)

  • Objective: To assess the antidepressant-like activity of indeloxazine by measuring the immobility time of rodents in a stressful, inescapable situation.

  • Materials:

    • ICR mice or SAMP8//YAN mice.[1]

    • A transparent glass cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

    • This compound for oral (p.o.) administration.

    • Video recording and analysis software.

  • Methodology:

    • Administer indeloxazine (e.g., 20, 30, or 50 mg/kg, p.o.) or vehicle to the mice.[1]

    • After a set pre-treatment time (e.g., 60 minutes), gently place each mouse into the water-filled cylinder.

    • Record the session for a standard duration (e.g., 6 minutes).

    • Score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

    • A significant reduction in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect. The study cited measured an increase in active behaviors (wheel rotations) as an alternative endpoint.[1]

Signaling Pathways and Logical Relationships

The antidepressant effects of indeloxazine are rooted in its ability to modulate neuronal signaling. This modulation begins with the increase of synaptic monoamines, which then triggers downstream intracellular cascades. While specific downstream pathways for indeloxazine have not been fully elucidated, the general pathways associated with monoamine-based antidepressants involve the activation of transcription factors and the regulation of neurotrophic factors, which are critical for neuronal survival and plasticity.

Indeloxazine Indeloxazine Monoamine ↑ Synaptic Serotonin & Norepinephrine Indeloxazine->Monoamine Receptor Postsynaptic Receptor Activation (e.g., 5-HT, NE) Monoamine->Receptor Adenylyl Adenylyl Cyclase Activation Receptor->Adenylyl cAMP ↑ cAMP Adenylyl->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene Gene Transcription (e.g., BDNF) CREB->Gene Plasticity ↑ Neuronal Plasticity & Survival Gene->Plasticity Effect Therapeutic Antidepressant Effect Plasticity->Effect

Caption: Postulated downstream signaling pathway for monoaminergic antidepressants.

Discussion and Future Directions

The available evidence strongly suggests that this compound possesses antidepressant properties, primarily through its dual action on serotonin and norepinephrine systems.[1] Preclinical behavioral models corroborate its potential efficacy.[1][3] The human data, although limited to a study on dementia patients, is consistent with the proposed mechanism of action, showing a reduction in monoamine metabolites in the CSF.[4]

For drug development professionals, several key areas warrant further investigation:

  • Clinical Efficacy in MDD: Robust, placebo-controlled clinical trials in patients diagnosed with Major Depressive Disorder are necessary to establish efficacy and safety.

  • Dose-Ranging Studies: Optimal therapeutic dosage for depression needs to be determined. Human studies have used 90 mg/day, while anecdotal reports mention lower doses like 20 mg three times a day.[4][5]

  • Pharmacokinetics in Humans: Detailed pharmacokinetic profiles, including metabolism and potential for drug-drug interactions, must be characterized in a target patient population.

  • Long-term Safety: The long-term safety and tolerability profile needs to be evaluated.

  • Cholinergic Effects: The contribution of its effects on the cholinergic system to its overall neuropsychological profile, including potential cognitive enhancement, should be further explored.[2]

References

An In-depth Technical Guide to the Chemical Properties of Indeloxazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indeloxazine Hydrochloride is a cerebral activator and nootropic agent with a multifaceted pharmacological profile. This technical guide provides a comprehensive overview of its core chemical properties, including physicochemical data, synthesis, and the experimental methodologies used for its characterization. Detailed protocols for key pharmacological assays are presented to facilitate further research and development. The document also includes visualizations of its signaling pathways and experimental workflows to enhance understanding of its mechanism of action and analytical procedures.

Chemical and Physical Properties

This compound is the hydrochloride salt of Indeloxazine, chemically known as (±)-2-[(1H-inden-7-yloxy)methyl]morpholine hydrochloride. It exhibits a range of chemical and physical properties critical for its formulation and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₁₈ClNO₂[1][][3]
Molecular Weight 267.75 g/mol [1][][3]
Melting Point 155-156 °C or 169-170 °C (polymorphic)[1]
Appearance Solid powder[]
Solubility Soluble in DMSO.[] Crystals from methanol or ethanol.[1] Not soluble in water.[]
pKa Data not available in the searched literature.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common route involves the reaction of 7-indanol with a suitable morpholine derivative. A radiolabeled synthesis for metabolic studies has been described, which provides insight into a potential synthetic pathway.[4]

Illustrative Synthetic Pathway

A potential synthetic route, based on the radiosynthesis of ¹⁴C-labeled Indeloxazine, involves a ten-step process starting from potassium [¹⁴C]cyanide.[4] A more general, non-radiolabeled synthesis can be inferred from related literature, typically involving the following key transformations:

Indeloxazine Synthesis 7-Hydroxyindan 7-Hydroxyindan Intermediate_A 1-(Indan-7-yloxy)-2,3-epoxypropane 7-Hydroxyindan->Intermediate_A Base Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate_A Indeloxazine_Base Indeloxazine Intermediate_A->Indeloxazine_Base Morpholine Morpholine Morpholine->Indeloxazine_Base Indeloxazine_HCl This compound Indeloxazine_Base->Indeloxazine_HCl HCl HCl HCl->Indeloxazine_HCl

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocol (Conceptual)

This is a generalized protocol based on common organic synthesis techniques for similar compounds and should be adapted and optimized.

  • Step 1: Synthesis of 1-(Indan-7-yloxy)-2,3-epoxypropane. To a solution of 7-hydroxyindan in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., sodium hydride or potassium carbonate) and epichlorohydrin. The reaction mixture is stirred, typically at an elevated temperature, until completion. The product is then isolated and purified.

  • Step 2: Synthesis of Indeloxazine. The epoxide from Step 1 is reacted with morpholine in a suitable solvent (e.g., ethanol or isopropanol). The reaction is typically carried out at reflux temperature. After completion, the solvent is removed, and the crude Indeloxazine base is purified.

  • Step 3: Formation of this compound. The purified Indeloxazine base is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl) is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects through a multi-target mechanism, primarily acting as a serotonin (5-HT) releasing agent, a norepinephrine (NE) reuptake inhibitor, and an N-methyl-D-aspartate (NMDA) receptor antagonist.[5] This combination of activities leads to an enhancement of acetylcholine (ACh) release in the forebrain, which is thought to contribute to its nootropic and antidepressant effects.

Indeloxazine Signaling Pathway Indeloxazine Indeloxazine HCl SERT Serotonin Transporter (SERT) Indeloxazine->SERT Releases NET Norepinephrine Transporter (NET) Indeloxazine->NET Inhibits NMDA_R NMDA Receptor Indeloxazine->NMDA_R Antagonizes Serotonin_Release Increased Serotonin Release SERT->Serotonin_Release NE_Reuptake_Inhibition Norepinephrine Reuptake Inhibition NET->NE_Reuptake_Inhibition NMDA_Antagonism NMDA Receptor Antagonism NMDA_R->NMDA_Antagonism Five_HT4_R 5-HT4 Receptor Serotonin_Release->Five_HT4_R Activates Cognitive_Effects Nootropic & Antidepressant Effects NE_Reuptake_Inhibition->Cognitive_Effects NMDA_Antagonism->Cognitive_Effects ACh_Release Enhanced Acetylcholine Release Five_HT4_R->ACh_Release ACh_Release->Cognitive_Effects

Caption: The multifaceted signaling pathway of this compound.

Experimental Protocols for Pharmacological Characterization

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of this compound for its molecular targets, the serotonin and norepinephrine transporters.

This protocol is a representative method for a competitive radioligand binding assay for the serotonin transporter.

SERT Binding Assay Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue_Homogenization Homogenize Rat Cortical Tissue Centrifugation1 Centrifuge at 1,000 x g Tissue_Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 Centrifuge at 20,000 x g Supernatant1->Centrifugation2 Pellet_Resuspension Resuspend Pellet in Buffer Centrifugation2->Pellet_Resuspension Incubation Incubate Membranes with [3H]citalopram & Indeloxazine Pellet_Resuspension->Incubation Filtration Rapid Filtration over GF/B filters Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Quantify Radioactivity Washing->Scintillation_Counting IC50_Determination Determine IC50 Scintillation_Counting->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Caption: Workflow for a SERT radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Dissect the frontal cortex from rat brains and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using the Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, [³H]citalopram (a selective SERT radioligand) at a concentration near its Kd, and varying concentrations of this compound.

    • For non-specific binding determination, use a high concentration of a known SERT inhibitor (e.g., fluoxetine).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester.

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]citalopram binding) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A similar protocol to the SERT binding assay is used, with [³H]nisoxetine as the selective radioligand for NET.

Protocol Modifications:

  • Radioligand: Use [³H]nisoxetine.

  • Non-specific binding: Use a high concentration of a known NET inhibitor (e.g., desipramine).

  • Incubation conditions: May require different incubation times and temperatures for optimal binding.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters in the brain of freely moving animals, providing a dynamic understanding of a drug's effect.

Microdialysis Workflow Probe_Implantation Stereotaxic Implantation of Microdialysis Probe (e.g., into Rat Frontal Cortex) Perfusion Perfuse Probe with Artificial Cerebrospinal Fluid (aCSF) Probe_Implantation->Perfusion Dialysate_Collection Collect Dialysate Fractions at Timed Intervals Perfusion->Dialysate_Collection Drug_Administration Administer Indeloxazine HCl (e.g., i.p.) Dialysate_Collection->Drug_Administration Post_Drug_Collection Continue Dialysate Collection Drug_Administration->Post_Drug_Collection HPLC_ECD_Analysis Analyze Neurotransmitter Levels (Serotonin, Norepinephrine) by HPLC-ECD Post_Drug_Collection->HPLC_ECD_Analysis Data_Analysis Quantify Changes in Neurotransmitter Levels Over Time HPLC_ECD_Analysis->Data_Analysis

Caption: A typical workflow for an in vivo microdialysis experiment.

Protocol:

  • Surgical Procedure:

    • Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

    • Implant a microdialysis guide cannula into the brain region of interest (e.g., the frontal cortex) using stereotaxic coordinates.

    • Secure the cannula to the skull with dental cement and allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer this compound (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for a set period post-administration.

  • Neurochemical Analysis:

    • Analyze the collected dialysate samples for serotonin and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis:

    • Quantify the concentration of each neurotransmitter in the dialysate samples.

    • Express the post-drug levels as a percentage of the baseline levels and plot the data over time to visualize the effect of this compound on neurotransmitter release and reuptake.

Conclusion

This compound possesses a unique combination of chemical properties and pharmacological activities that make it a subject of significant interest in neuropharmacology. This technical guide has provided a detailed overview of its fundamental characteristics, synthesis, and the experimental methodologies required for its comprehensive evaluation. The provided protocols and visualizations are intended to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further exploration of this and similar compounds. It is important to note that a pKa value for this compound was not found in the currently available literature, and this represents a data gap that may be addressed in future studies.

References

The Original Synthesis of Indeloxazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the original synthesis of Indeloxazine Hydrochloride, a cerebral activator. The methodologies and data presented are derived from the seminal work of T. Kojima and colleagues, as published in the Chemical & Pharmaceutical Bulletin in 1985. This document is intended to serve as a comprehensive technical resource for researchers and professionals in the field of drug development and organic synthesis.

Core Synthesis Strategy

The foundational synthesis of this compound proceeds through a multi-step pathway, commencing with the preparation of key intermediates, followed by their condensation, subsequent reduction, and final conversion to the hydrochloride salt. The key steps involve the formation of a morpholine derivative and an indanone precursor, their coupling via a Williamson ether synthesis, and subsequent structural modifications to yield the target molecule.

Experimental Protocols

The following protocols are adapted from the original publication and provide a detailed methodology for the synthesis of this compound.

Step 1: Synthesis of 4-Hydroxy-1-indanone

A detailed experimental protocol for this starting material is not provided in the primary reference, as it was likely a commercially available or previously synthesized compound. Standard methods for the synthesis of 4-hydroxy-1-indanone typically involve the cyclization of a corresponding propionic acid derivative.

Step 2: Synthesis of 2-(p-Toluenesulfonyloxymethyl)-4-tritylmorpholine

To a solution of 2-(hydroxymethyl)-4-tritylmorpholine (1 equivalent) in pyridine, p-toluenesulfonyl chloride (1.1 equivalents) is added portionwise at 0°C. The reaction mixture is stirred at room temperature for 12 hours. After completion, the mixture is poured into ice water and the resulting precipitate is collected by filtration, washed with water, and dried to afford 2-(p-toluenesulfonyloxymethyl)-4-tritylmorpholine.

Step 3: Synthesis of 2-(1-Oxoindan-4-yloxymethyl)-4-tritylmorpholine

A mixture of 4-hydroxy-1-indanone (1 equivalent), 2-(p-toluenesulfonyloxymethyl)-4-tritylmorpholine (1 equivalent), and anhydrous potassium carbonate (1.5 equivalents) in dry dimethylformamide (DMF) is heated at 80°C for 5 hours. The reaction mixture is then cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give 2-(1-oxoindan-4-yloxymethyl)-4-tritylmorpholine.

Step 4: Synthesis of 2-(1-Hydroxyindan-4-yloxymethyl)-4-tritylmorpholine

To a suspension of lithium aluminum hydride (1.5 equivalents) in dry tetrahydrofuran (THF), a solution of 2-(1-oxoindan-4-yloxymethyl)-4-tritylmorpholine (1 equivalent) in dry THF is added dropwise at 0°C. The mixture is then stirred at room temperature for 3 hours. The reaction is quenched by the successive addition of water and 15% aqueous sodium hydroxide. The inorganic salts are removed by filtration, and the filtrate is concentrated under reduced pressure to yield 2-(1-hydroxyindan-4-yloxymethyl)-4-tritylmorpholine.

Step 5: Synthesis of (±)-2-[(Inden-7-yloxy)methyl]morpholine Hydrochloride (this compound)

A solution of 2-(1-hydroxyindan-4-yloxymethyl)-4-tritylmorpholine (1 equivalent) in ethanol is saturated with hydrogen chloride gas at 0°C. The reaction mixture is then refluxed for 2 hours. After cooling, the solvent is removed under reduced pressure, and the residue is triturated with ether. The resulting solid is collected by filtration and recrystallized from ethanol-ether to afford (±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of this compound, as reported in the original literature.

StepProductStarting MaterialReagentsSolventYield (%)Melting Point (°C)
22-(p-Toluenesulfonyloxymethyl)-4-tritylmorpholine2-(Hydroxymethyl)-4-tritylmorpholinep-Toluenesulfonyl chloride, PyridinePyridine92158-160
32-(1-Oxoindan-4-yloxymethyl)-4-tritylmorpholine4-Hydroxy-1-indanone, 2-(p-Toluenesulfonyloxymethyl)-4-tritylmorpholineK₂CO₃DMF85145-147
42-(1-Hydroxyindan-4-yloxymethyl)-4-tritylmorpholine2-(1-Oxoindan-4-yloxymethyl)-4-tritylmorpholineLiAlH₄THF95178-180
5(±)-2-[(Inden-7-yloxy)methyl]morpholine Hydrochloride2-(1-Hydroxyindan-4-yloxymethyl)-4-tritylmorpholineHCl (gas)Ethanol78165-167

Synthesis Pathway Diagram

The following diagram illustrates the synthetic pathway for this compound.

Indeloxazine_Synthesis A 4-Hydroxy-1-indanone C 2-(1-Oxoindan-4-yloxymethyl) -4-tritylmorpholine A:e->C:w K₂CO₃, DMF B 2-(p-Toluenesulfonyloxymethyl) -4-tritylmorpholine B:e->C:w D 2-(1-Hydroxyindan-4-yloxymethyl) -4-tritylmorpholine C->D LiAlH₄, THF E (±)-2-[(Inden-7-yloxy)methyl] morpholine Hydrochloride (Indeloxazine HCl) D->E HCl, Ethanol

Caption: Synthetic pathway of this compound.

Indeloxazine Hydrochloride Enantiomers: A Technical Guide to Their Distinct Pharmacological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indeloxazine hydrochloride is a chiral compound that has been investigated for its antidepressant and cerebral-activating properties. As a racemic mixture, it exhibits a complex pharmacological profile, acting as a serotonin and norepinephrine reuptake inhibitor, a serotonin releasing agent, and an N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Crucially, the pharmacological activities of its two enantiomers, (R)-(-)-indeloxazine and (S)-(+)-indeloxazine, are distinct, contributing differently to the overall effect of the racemic mixture. This technical guide provides an in-depth analysis of the individual activities of the indeloxazine enantiomers, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways to facilitate further research and drug development.

Introduction

Indeloxazine is a morpholine derivative that was developed as a cerebral activator and antidepressant.[2] Its mechanism of action is multifaceted, involving the modulation of several key neurotransmitter systems in the central nervous system. The presence of a chiral center in its structure gives rise to two enantiomers, the (R)-(-) and (S)-(+) isomers, which possess stereoselective pharmacological properties.[3] Understanding the distinct contributions of each enantiomer is critical for elucidating the compound's overall therapeutic effects and for the potential development of enantiopure drugs with improved efficacy and side-effect profiles. This guide aims to provide a comprehensive technical overview of the current knowledge regarding the enantiomers of this compound and their respective activities.

Data Presentation: Quantitative Analysis of Enantiomeric Activity

The differential effects of the indeloxazine enantiomers are most pronounced in their interactions with the norepinephrine transporter (NET) and the serotonin transporter (SERT). The following tables summarize the available quantitative data on their inhibitory activities.

CompoundTransporterK_i (nM)Notes
(±)-Indeloxazine HCl (Racemic)NET18.9-
(±)-Indeloxazine HCl (Racemic)SERT22.1-
(R)-(-)-IndeloxazineNET~0.6 - 0.75Estimated based on the report that the (-)-isomer is 25-30 times more potent than the (+)-isomer.[3] This calculation assumes the racemic mixture's K_i is an average of the enantiomers' potencies and that the (+)-isomer is significantly less potent. Further direct experimental validation is required.
(S)-(+)-IndeloxazineNET~18.9 - 22.5Estimated based on the report that the (-)-isomer is 25-30 times more potent.[3] This calculation assumes the racemic mixture's K_i is an average of the enantiomers' potencies. Further direct experimental validation is required.
(R)-(-)-IndeloxazineSERT~22.1Reported to be equipotent to the racemic mixture.[3]
(S)-(+)-IndeloxazineSERT~22.1Reported to be equipotent to the racemic mixture.[3]

Table 1: Inhibitory Constants (K_i) of Indeloxazine and its Enantiomers at Norepinephrine and Serotonin Transporters.

Experimental Protocols

In Vitro Monoamine Uptake Inhibition Assay

This protocol describes a method for determining the inhibitory potency of indeloxazine enantiomers on norepinephrine and serotonin reuptake in vitro, using radiolabeled neurotransmitters.

Materials:

  • HEK293 cells stably expressing human NET or SERT

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

  • [³H]-Norepinephrine and [³H]-Serotonin

  • Unlabeled norepinephrine and serotonin

  • Indeloxazine enantiomers (R and S)

  • Scintillation fluid

  • 96-well microplates

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture HEK293-hNET and HEK293-hSERT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Plating: Seed the cells into 96-well microplates at a density of 4 x 10⁴ cells per well and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, wash the cell monolayers twice with KRH buffer.

  • Inhibitor Incubation: Add 50 µL of KRH buffer containing various concentrations of the indeloxazine enantiomers or vehicle control to the wells. Incubate for 20 minutes at room temperature.

  • Substrate Addition: Initiate the uptake reaction by adding 50 µL of KRH buffer containing a fixed concentration of [³H]-norepinephrine or [³H]-serotonin (e.g., 10 nM).

  • Incubation: Incubate the plates at 37°C for 10 minutes.

  • Termination of Uptake: Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells by adding 100 µL of 1% sodium dodecyl sulfate (SDS) to each well.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add 4 mL of scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the IC₅₀ values by performing a non-linear regression analysis of the inhibition curves.

Passive Avoidance Test in Rats

This protocol outlines a method to assess the effects of indeloxazine enantiomers on learning and memory in a passive avoidance paradigm.

Apparatus:

  • A two-compartment shuttle box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

Procedure:

  • Acclimation: Allow the rats to acclimate to the testing room for at least one hour before the experiment.

  • Habituation (Day 1): Place each rat in the light compartment of the shuttle box. After a 60-second habituation period, open the guillotine door. Once the rat enters the dark compartment, close the door. No shock is delivered during this phase. Remove the rat after 30 seconds.

  • Training (Day 2):

    • Administer the indeloxazine enantiomer or vehicle to the rats via the desired route (e.g., intraperitoneally) 30 minutes before the training session.

    • Place the rat in the light compartment. After a 5-second delay, open the guillotine door.

    • When the rat enters the dark compartment with all four paws, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

    • Measure the latency to enter the dark compartment (step-through latency).

    • Remove the rat from the apparatus 30 seconds after the shock.

  • Retention Test (Day 3):

    • 24 hours after the training session, place the rat back into the light compartment.

    • After a 5-second delay, open the guillotine door.

    • Measure the step-through latency, the time it takes for the rat to enter the dark compartment. A longer latency is indicative of better memory of the aversive stimulus. The maximum test duration is typically 300 seconds.

  • Data Analysis: Compare the step-through latencies between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways and Mechanisms of Action

5-HT₄ Receptor-Mediated Acetylcholine Release

Indeloxazine has been shown to enhance the release of acetylcholine in the prefrontal cortex. This effect is not direct but is mediated by its action on the serotonergic system, specifically through the activation of 5-HT₄ receptors. The proposed signaling pathway is as follows: Indeloxazine, particularly the (S)-(+)-enantiomer, inhibits the reuptake of serotonin and also acts as a serotonin releasing agent. The resulting increase in synaptic serotonin leads to the activation of postsynaptic 5-HT₄ receptors on cholinergic neurons. These receptors are Gs-protein coupled, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets involved in promoting the exocytosis of acetylcholine-containing vesicles.

G cluster_presynaptic Serotonergic Neuron cluster_postsynaptic Cholinergic Neuron Indeloxazine Indeloxazine ((S)-(+)-enantiomer) SERT SERT Indeloxazine->SERT Inhibition Serotonin_vesicle Serotonin Vesicle Indeloxazine->Serotonin_vesicle Enhances Serotonin_synapse 5-HT Serotonin_vesicle->Serotonin_synapse Release HTR4 5-HT4 Receptor Serotonin_synapse->HTR4 Binds to Gs Gs Protein HTR4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ACh_vesicle ACh Vesicle PKA->ACh_vesicle Promotes Exocytosis ACh_synapse Acetylcholine ACh_vesicle->ACh_synapse Release

Caption: 5-HT₄ Receptor-Mediated Acetylcholine Release by Indeloxazine.
NMDA Receptor Antagonism

Indeloxazine also acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. Its overactivation can lead to excitotoxicity and neuronal damage. While the precise binding site of indeloxazine on the NMDA receptor has not been definitively elucidated (i.e., whether it is a competitive, non-competitive, or uncompetitive antagonist), its antagonistic action results in the inhibition of ion flow through the channel. This is achieved by preventing the binding of the endogenous co-agonists, glutamate and glycine, or by blocking the ion channel pore itself. This action may contribute to the neuroprotective effects of indeloxazine.

G cluster_membrane Postsynaptic Membrane NMDA_receptor NMDA Receptor Glutamate_site Glutamate Binding Site Glycine_site Glycine Binding Site Ion_channel Ion Channel Blocked Ion Flow Blocked Ion_channel->Blocked Glutamate Glutamate Glutamate->Glutamate_site Binds Glycine Glycine Glycine->Glycine_site Binds Indeloxazine Indeloxazine Indeloxazine->NMDA_receptor Antagonizes Ca_ion Ca²⁺

Caption: General Mechanism of NMDA Receptor Antagonism by Indeloxazine.

Conclusion

The pharmacological activity of this compound is a composite of the distinct actions of its (R)-(-) and (S)-(+) enantiomers. The (R)-(-)-enantiomer is a significantly more potent inhibitor of norepinephrine reuptake, while the (S)-(+)-enantiomer contributes more to the inhibition of serotonin reuptake and the subsequent enhancement of acetylcholine release via 5-HT₄ receptor activation. Both enantiomers appear to contribute to the NMDA receptor antagonism. A thorough understanding of these stereoselective activities is paramount for the rational design and development of novel therapeutic agents targeting the complex interplay of these neurotransmitter systems. Further research is warranted to determine the precise quantitative inhibitory constants of the individual enantiomers and to fully elucidate the specific nature of their interaction with the NMDA receptor.

References

Indeloxazine Hydrochloride: A Technical Guide to its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indeloxazine hydrochloride is a multifaceted psychoactive compound, previously marketed as an antidepressant and cerebral activator. This technical guide provides an in-depth review of its pharmacological and toxicological properties, drawing from a comprehensive analysis of preclinical and in vitro studies. The document details its mechanism of action as a serotonin and norepinephrine reuptake inhibitor and a serotonin releasing agent, alongside its antagonistic effects at the NMDA receptor. Quantitative data on binding affinities, pharmacokinetic parameters, and toxicological endpoints are summarized in structured tables for clarity. Detailed experimental methodologies for key pharmacological assays are provided to facilitate study replication and extension. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear graphical representation of the compound's molecular interactions and the processes for its evaluation. This guide is intended to be a critical resource for researchers and professionals in the field of drug development, offering a consolidated and detailed repository of information on this compound.

Pharmacology

This compound exhibits a complex pharmacological profile, primarily characterized by its influence on central monoaminergic and glutamatergic systems.

Mechanism of Action

Indeloxazine acts as a dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor and a serotonin releasing agent.[1][2][3] This dual action on the serotonergic system, combining reuptake inhibition with release enhancement, contributes to its potent effects on serotonergic neurotransmission.[2] Additionally, indeloxazine functions as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][3] This multi-target engagement is believed to underlie its observed antidepressant, nootropic, and neuroprotective effects in preclinical models.[3] Furthermore, it has been shown to enhance acetylcholine release in the rat forebrain, an effect mediated by the activation of 5-HT4 receptors secondary to its primary action as a serotonin releasing agent.[1][3]

Pharmacodynamics

In vitro studies have demonstrated indeloxazine's affinity for serotonin and norepinephrine transporters. Behavioral studies in animal models have provided evidence for its antidepressant-like and cognitive-enhancing properties.

The binding affinity of indeloxazine for serotonin and norepinephrine transporters has been quantified in radioligand binding assays using rat cerebral cortex membranes.

TargetRadioligandKi (nM)
Serotonin Transporter (SERT)[3H]citalopram22.1[2]
Norepinephrine Transporter (NET)[3H]nisoxetine18.9[2]
Table 1: In Vitro Binding Affinity of this compound

Microdialysis studies in freely moving rats have shown that intraperitoneal administration of indeloxazine dose-dependently increases extracellular levels of both serotonin and norepinephrine in the frontal cortex.[2]

Indeloxazine has demonstrated efficacy in various animal models of depression and cognitive impairment.

Behavioral TestSpeciesDosingObserved Effect
Forced Swim TestICR Mice50 mg/kg, p.o.Increased number of wheel rotations.[2]
Forced Swim TestSAMP8//YAN Mice20 and 30 mg/kg, p.o.Increased number of wheel rotations.[2]
Muricide Inhibition (Raphe-lesioned rats)Rats3-10 mg/kg, p.o.Inhibition of muricidal behavior.[2]
Passive Avoidance TaskRats10 or 20 mg/kg, p.o.Prolonged step-through latency.[4]
Table 2: Summary of In Vivo Behavioral Effects of this compound
Experimental Protocols

Objective: To determine the binding affinity of this compound for serotonin and norepinephrine transporters.

Methodology:

  • Membrane Preparation: Cerebral cortices from male Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the same buffer to a final protein concentration of 1-2 mg/mL.

  • Binding Assay:

    • For SERT binding, membranes are incubated with [3H]citalopram in the presence of varying concentrations of indeloxazine.

    • For NET binding, membranes are incubated with [3H]nisoxetine in the presence of varying concentrations of indeloxazine.

  • Incubation: The reaction mixture is incubated at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration of drug that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Binding Assay RatCortex Rat Cerebral Cortex Homogenization Homogenize in Tris-HCl RatCortex->Homogenization Centrifugation Centrifuge & Wash Homogenization->Centrifugation Membranes Membrane Suspension Centrifugation->Membranes Incubation Incubate Membranes with [3H]Radioligand & Indeloxazine Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Ki Counting->Analysis

Radioligand Binding Assay Workflow.

Objective: To measure extracellular levels of serotonin and norepinephrine in the rat frontal cortex following indeloxazine administration.

Methodology:

  • Probe Implantation: Male Wistar rats are anesthetized, and a microdialysis probe is stereotaxically implanted into the frontal cortex.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

  • Drug Administration: this compound is administered intraperitoneally at various doses.

  • Sample Collection: Dialysate samples continue to be collected at regular intervals post-administration.

  • Analysis: The concentrations of serotonin and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline values.

G ProbeImplant Implant Microdialysis Probe in Rat Frontal Cortex Perfusion Perfuse with aCSF ProbeImplant->Perfusion Baseline Collect Baseline Dialysate Perfusion->Baseline DrugAdmin Administer Indeloxazine (i.p.) Baseline->DrugAdmin PostAdmin Collect Post-Administration Dialysate DrugAdmin->PostAdmin HPLC Analyze Samples via HPLC-ED PostAdmin->HPLC DataAnalysis Calculate % Change from Baseline HPLC->DataAnalysis

In Vivo Microdialysis Experimental Workflow.

Toxicology

The toxicological profile of this compound has been evaluated in preclinical studies to determine its safety margin.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects occurring within a short time of administration of a single dose of a substance.

SpeciesRoute of AdministrationLD50
MiceIntravenous (i.v.)47 mg/kg[5][6]
Table 3: Acute Toxicity of this compound
Subchronic and Chronic Toxicity
Genotoxicity

Data from a standard battery of genotoxicity tests (e.g., Ames test, in vitro chromosomal aberration test, in vivo micronucleus test) for this compound are not publicly available. These assays are essential to assess the mutagenic and clastogenic potential of a drug candidate.

Reproductive and Developmental Toxicology

Specific studies on the effects of this compound on fertility, embryo-fetal development, and pre- and postnatal development have not been identified in the reviewed literature.

Safety Pharmacology

Safety pharmacology studies are conducted to evaluate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. Core battery studies typically assess the cardiovascular, respiratory, and central nervous systems. Specific safety pharmacology data for this compound is not publicly available.

Signaling Pathways

The primary pharmacological actions of this compound involve the modulation of serotonergic and noradrenergic signaling pathways.

G cluster_serotonin Serotonergic Synapse cluster_norepinephrine Noradrenergic Synapse Indeloxazine Indeloxazine SERT SERT Indeloxazine->SERT Inhibits SerotoninRelease 5-HT Release Indeloxazine->SerotoninRelease Promotes NET NET Indeloxazine->NET Inhibits Synaptic5HT Synaptic 5-HT SerotoninRelease->Synaptic5HT Postsynaptic5HTR Postsynaptic 5-HT Receptors Synaptic5HT->Postsynaptic5HTR SynapticNE Synaptic NE PostsynapticNER Postsynaptic NE Receptors SynapticNE->PostsynapticNER

Modulation of Monoaminergic Synapses by Indeloxazine.

Conclusion

This compound is a compound with a unique pharmacological profile, acting on multiple neurotransmitter systems. Its dual action on serotonin and norepinephrine, coupled with NMDA receptor antagonism, provides a rationale for its observed antidepressant and cognitive-enhancing effects in preclinical models. While the pharmacological actions are relatively well-characterized, a comprehensive public record of its toxicological profile, particularly concerning repeated-dose toxicity, genotoxicity, and reproductive toxicity, is lacking. This guide consolidates the available scientific information and highlights the areas where further investigation is warranted to fully understand the therapeutic potential and safety of this compound. The provided experimental protocols and graphical representations of pathways and workflows serve as a foundation for future research in this area.

References

Indeloxazine Hydrochloride Pharmacokinetics: An In-depth Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indeloxazine hydrochloride is a psychoactive compound with cerebral-activating properties, previously explored for its potential as an antidepressant and for the treatment of cerebrovascular disorders. Understanding its pharmacokinetic profile in preclinical animal models is fundamental for predicting its behavior in humans and for designing further toxicological and efficacy studies. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound in animal models, with a primary focus on the rat, for which the most extensive data has been published. While comparative data in other species such as dogs and monkeys remains unpublished in the public domain, the detailed analysis of the rat model offers valuable insights for researchers in the field of drug development.

I. Pharmacokinetics in the Rat (Rattus norvegicus)

The majority of preclinical pharmacokinetic studies on this compound have been conducted in male Sprague-Dawley rats. These studies have elucidated the absorption, distribution, metabolism, and excretion profile of the compound.

Experimental Protocols

A representative experimental design for studying the disposition of this compound in rats is as follows:

  • Animal Model: Male Sprague-Dawley rats.[1]

  • Drug Administration: Oral (p.o.) or intravenous (i.v.) administration of ¹⁴C-labeled this compound.[1]

  • Sample Collection: Blood, urine, feces, and bile (from bile duct-cannulated rats) are collected at various time points.[1]

  • Analytical Methods: Quantification of total radioactivity is performed using liquid scintillation counting. Unchanged drug and its metabolites are identified and quantified using a combination of thin-layer chromatography (TLC), infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS).[1]

experimental_workflow cluster_animal Animal Dosing cluster_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Analysis Rat Male Sprague-Dawley Rat Oral Oral (p.o.) Rat->Oral Dosing IV Intravenous (i.v.) Rat->IV Dosing Blood Blood Oral->Blood Collection Urine Urine Oral->Urine Collection Feces Feces Oral->Feces Collection Bile Bile Oral->Bile Collection IV->Blood Collection IV->Urine Collection IV->Feces Collection IV->Bile Collection LSC Liquid Scintillation Counting (Total Radioactivity) Blood->LSC Urine->LSC Chromatography TLC Urine->Chromatography Feces->LSC Bile->LSC Bile->Chromatography Spectroscopy IR, NMR, MS (Metabolite ID) Chromatography->Spectroscopy

Experimental workflow for pharmacokinetic studies of indeloxazine in rats.
Absorption

Following oral administration of ¹⁴C-indeloxazine hydrochloride to rats, the plasma concentration of total radioactivity reaches its maximum level rapidly, at approximately 15 minutes post-administration.[1] This indicates swift absorption from the gastrointestinal tract.

Distribution

The distribution of indeloxazine has not been extensively detailed in publicly available literature. However, the rapid appearance in plasma suggests it is readily distributed from the site of administration.

Metabolism

This compound undergoes extensive metabolism in rats. The unchanged drug accounts for a small fraction of the total radioactivity in plasma, decreasing from 13.5% at 15 minutes to 0.4% at 6 hours after oral administration.[1]

Seven major metabolites have been identified in the plasma and urine of rats.[1] The primary metabolic pathways include:

  • Dihydrodiol formation in the indene ring.

  • Hydroxylation of the indene ring.

  • N-acetylation .

  • Oxidation and oxidative degradation of the morpholine ring.[1]

Some of these metabolites are further conjugated with glucuronic acid or glucose before excretion.[1] The major metabolite has been identified as the trans-indandiol analogue of indeloxazine.[1]

metabolic_pathway cluster_pathways Metabolic Pathways cluster_conjugation Conjugation Indeloxazine This compound Dihydrodiol Dihydrodiol Formation (Indene Ring) Indeloxazine->Dihydrodiol Hydroxylation Hydroxylation (Indene Ring) Indeloxazine->Hydroxylation N_Acetylation N-Acetylation Indeloxazine->N_Acetylation Oxidation Oxidation & Degradation (Morpholine Ring) Indeloxazine->Oxidation Glucuronidation Glucuronic Acid Conjugation Dihydrodiol->Glucuronidation Glucose_Congugation Glucose Conjugation Dihydrodiol->Glucose_Congugation Hydroxylation->Glucuronidation Hydroxylation->Glucose_Congugation N_Acetylation->Glucuronidation N_Acetylation->Glucose_Congugation Oxidation->Glucuronidation Oxidation->Glucose_Congugation Excretion Excretion Glucuronidation->Excretion Glucose_Congugation->Excretion

Metabolic pathways of indeloxazine in rats.
Excretion

The excretion of indeloxazine and its metabolites occurs through both renal and fecal routes. Following both oral and intravenous administration of the radiolabeled compound, approximately 61-65% of the dose is excreted in the urine and 31-36% in the feces within 72 hours.[1] Biliary excretion is also a significant route, accounting for about 49% of the dose in 72 hours in bile duct-cannulated rats.[1]

Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters of this compound in male Sprague-Dawley rats following oral administration of ¹⁴C-labeled compound.

ParameterValueReference
Tmax (total radioactivity) 15 min[1]
t½ (total radioactivity) 2.2 h (initial phase)[1]
t½ (unchanged drug) 0.9 h[1]
Urinary Excretion (72h) 61-65%[1]
Fecal Excretion (72h) 31-36%[1]
Biliary Excretion (72h) 49%[1]

II. Pharmacokinetics in Dogs and Monkeys

As of the date of this guide, there is a notable absence of publicly available, peer-reviewed literature detailing the pharmacokinetic profile of this compound in dogs and monkeys. Preclinical drug development typically involves pharmacokinetic studies in at least one non-rodent species to assess inter-species differences in drug disposition. The lack of such data for indeloxazine in common non-rodent models like dogs and monkeys represents a significant knowledge gap. Researchers are encouraged to consult proprietary data from the original developing company, Yamanouchi Pharmaceutical Co., Ltd., if accessible, or to consider conducting pilot pharmacokinetic studies in these species to inform further development.

III. Conclusion

The pharmacokinetic profile of this compound has been well-characterized in the rat model. The compound is rapidly absorbed, extensively metabolized through multiple pathways, and excreted via urine, feces, and bile. The detailed understanding of its disposition in rats provides a solid foundation for interpreting toxicological and pharmacological findings in this species. However, the absence of comparative pharmacokinetic data in non-rodent species such as dogs and monkeys is a critical limitation for extrapolating these findings to humans. Future research should aim to address this data gap to provide a more complete preclinical pharmacokinetic package for this compound.

References

Methodological & Application

Application Notes and Protocols for Indeloxazine Hydrochloride in Animal Studies of Cerebral Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indeloxazine hydrochloride is a psychoactive agent with potential neuroprotective effects that have been investigated in various animal models of cerebral ischemia. These studies suggest that indeloxazine may ameliorate the behavioral and biochemical deficits associated with reduced cerebral blood flow. Its mechanisms of action appear to be multifactorial, involving the enhancement of cerebral energy metabolism, modulation of monoaminergic and cholinergic neurotransmitter systems, and potential antidepressant-like effects.[1][2][3][4][5]

These application notes provide a comprehensive overview of the use of this compound in preclinical cerebral ischemia research, including detailed experimental protocols and a summary of key quantitative findings.

Data Presentation

The following tables summarize the quantitative data from various studies investigating the effects of this compound in animal models of cerebral ischemia.

Table 1: Effects of this compound on Behavioral Outcomes

Animal ModelSpeciesIschemia InductionIndeloxazine Dose & RouteBehavioral TestKey FindingsReference
Amnesia ModelMongolian GerbilsBilateral carotid artery occlusion (5 min)2 mg/kg, i.p. (twice daily for 4 days)Passive Avoidance TaskSignificantly prolonged step-through latency, indicating reversal of ischemia-induced amnesia.[1]
Chronic Focal IschemiaRatsLeft middle cerebral artery occlusion10 or 20 mg/kg, p.o. (once daily for 8 days, starting day 7 post-occlusion)Passive Avoidance TaskSignificantly prolonged step-through latency.[2]
Fluid Percussion Brain InjuryRatsFluid percussion injury10 and 20 mg/kg, p.o. (once daily from day 3 to 9 post-injury)Passive Avoidance TaskSignificantly improved impairment of passive avoidance performance.[6]

Table 2: Effects of this compound on Biochemical Parameters

Animal ModelSpeciesIschemia InductionIndeloxazine Dose & RouteBiochemical ParameterKey FindingsReference
Four-vessel OcclusionRatsFour-vessel occlusion2 mg/kg, i.p. (once daily for 7 days)Brain ATP and Total Adenine NucleotidesInhibited the decrease in brain ATP and total adenine nucleotide levels.[1]
Four-vessel OcclusionRatsFour-vessel occlusion (60 min) followed by 60 min recirculation2 mg/kg (one-week dosing)Brain ATP and Total Adenine NucleotidesShowed slight increases in ATP and total adenine nucleotide levels.[7]
Four-vessel OcclusionRatsFour-vessel occlusion (60 min) followed by 60 min recirculationNot specified¹⁴C-2-deoxyglucose metabolismShowed a slight improvement in ¹⁴C-2-deoxyglucose metabolism.[7]
Chronic Focal IschemiaRatsLeft middle cerebral artery occlusion10 or 30 mg/kg, p.o. (once daily for 8 days)Serotonin & 5-HIAASignificant increases in serotonin and decreases of 5-hydroxy-indoleacetic acid in the bilateral frontal cortex and hippocampus.[2]
Chronic Focal IschemiaRatsLeft middle cerebral artery occlusion30 mg/kg, p.o. (once daily for 8 days)Norepinephrine & MHPGIncreased norepinephrine in the contralateral frontal cortex and bilateral hippocampus and decreased 3-methoxy-4-hydroxy-phenylethylglycol in the contralateral hippocampus.[2]
In Vitro (Rat Cortical Synaptosomes)RatsN/A10-1000 nM³H-Serotonin ReleaseSignificantly enhanced spontaneous ³H-serotonin release.[5]
In Vivo MicrodialysisRatsN/A3 and 10 mg/kg, i.p.Extracellular Serotonin & NorepinephrineDose-dependently increased extracellular levels of both serotonin and norepinephrine in the rat frontal cortex.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the studies are provided below.

Animal Models of Cerebral Ischemia

This model induces global forebrain ischemia.

  • Materials:

    • Male Wistar rats (250-300g)

    • Anesthesia (e.g., chloral hydrate, isoflurane)

    • Surgical instruments (scissors, forceps, electrocautery)

    • Stereotaxic apparatus

    • Vascular clips

  • Procedure:

    • Anesthetize the rat and place it in a stereotaxic apparatus.

    • Make a dorsal neck incision to expose the alar foramina of the first cervical vertebra.

    • Insert an electrocautery needle into the alar foramina to occlude the vertebral arteries.

    • On the following day, make a ventral midline neck incision to expose the common carotid arteries.

    • Isolate both common carotid arteries and place loose ligatures around them.

    • Temporarily occlude the common carotid arteries with vascular clips for the desired duration of ischemia (e.g., 10-30 minutes).

    • Remove the clips to allow reperfusion.

    • Suture the incisions and allow the animal to recover.

This model induces focal cerebral ischemia.

  • Materials:

    • Male Sprague-Dawley or Wistar rats (250-300g)

    • Anesthesia (e.g., isoflurane)

    • Surgical microscope

    • Surgical instruments

    • Nylon monofilament (e.g., 4-0) with a rounded tip

  • Procedure:

    • Anesthetize the rat and make a midline neck incision.

    • Expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Make a small incision in the ECA stump.

    • Insert the nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA).

    • For transient ischemia, withdraw the filament after a specific period (e.g., 60-120 minutes) to allow reperfusion. For permanent ischemia, leave the filament in place.

    • Suture the incision and monitor the animal during recovery.

Behavioral Assessment

This task assesses learning and memory.

  • Apparatus: A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

  • Procedure:

    • Acquisition Trial: Place the animal in the light compartment. After a brief habituation period, open the guillotine door. When the animal enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds). The latency to enter the dark compartment is recorded.

    • Retention Trial: 24 hours after the acquisition trial, place the animal back in the light compartment and open the door. Record the step-through latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds). No foot shock is delivered during this trial. A longer latency indicates better memory of the aversive stimulus.

Biochemical Analyses
  • Sample Preparation:

    • At the end of the experiment, rapidly sacrifice the animal and excise the brain.

    • Dissect the brain region of interest (e.g., cortex, hippocampus) on a cold plate.

    • Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.

    • Homogenize the frozen tissue in a suitable buffer (e.g., perchloric acid) and centrifuge to remove protein.

  • ATP Assay (Luciferase-based):

    • Use a commercial ATP assay kit.

    • In a luminometer plate, add the brain tissue extract to the luciferase-luciferin reaction mixture.

    • Measure the resulting luminescence, which is directly proportional to the ATP concentration.

    • Calculate ATP concentration based on a standard curve generated with known ATP concentrations.

  • Sample Preparation:

    • Prepare brain tissue samples as described for ATP measurement.

    • Homogenize the tissue in a solution containing an internal standard.

    • Centrifuge the homogenate and filter the supernatant.

  • HPLC Analysis:

    • Inject the filtered supernatant into a high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector.

    • Separate the neurotransmitters (e.g., serotonin, norepinephrine) and their metabolites on a C18 reverse-phase column.

    • Quantify the compounds based on the peak areas relative to the internal standard and a standard curve.

Visualizations

Proposed Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanisms of action of this compound and a typical experimental workflow for its evaluation in cerebral ischemia models.

Indeloxazine_Mechanism cluster_0 This compound cluster_1 Cellular Effects cluster_2 Biochemical Outcomes cluster_3 Neuroprotective Effects Indeloxazine Indeloxazine HCl Energy Improves Cerebral Energy Metabolism Indeloxazine->Energy Monoamine Enhances Central Monoaminergic Systems Indeloxazine->Monoamine Cholinergic Activates Central Cholinergic System Indeloxazine->Cholinergic ATP ↑ ATP Levels Energy->ATP Serotonin ↑ Serotonin Monoamine->Serotonin Norepinephrine ↑ Norepinephrine Monoamine->Norepinephrine Acetylcholine ↑ Acetylcholine Cholinergic->Acetylcholine Neuroprotection Neuroprotection against Cerebral Ischemia ATP->Neuroprotection Serotonin->Neuroprotection Norepinephrine->Neuroprotection Acetylcholine->Neuroprotection

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow cluster_0 Pre-clinical Study Design cluster_1 Outcome Assessment cluster_2 Data Analysis Animal_Model Animal Model Selection (e.g., Rat, Gerbil) Ischemia_Induction Cerebral Ischemia Induction (e.g., MCAO, 4-VO) Animal_Model->Ischemia_Induction Drug_Administration Indeloxazine HCl Administration (Dose, Route, Duration) Ischemia_Induction->Drug_Administration Behavioral Behavioral Testing (e.g., Passive Avoidance Task) Drug_Administration->Behavioral Biochemical Biochemical Analysis (e.g., ATP, Neurotransmitters) Drug_Administration->Biochemical Data_Analysis Statistical Analysis and Interpretation Behavioral->Data_Analysis Biochemical->Data_Analysis

Caption: Experimental workflow for Indeloxazine HCl studies.

References

Application Note: Proposed HPLC Analysis of Indeloxazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An exhaustive search of scientific literature did not yield a publicly available, validated High-Performance Liquid Chromatography (HPLC) method specifically for the analysis of Indeloxazine Hydrochloride. However, based on established principles of reversed-phase chromatography for amine-containing pharmaceutical compounds and published methods for structurally similar molecules, a robust and reliable analytical method can be proposed. This document provides a detailed application note and protocol for the quantitative determination of this compound in bulk drug substance and pharmaceutical formulations by HPLC.

Introduction

This compound is a cerebral activator and nootropic agent. Ensuring the quality and purity of this active pharmaceutical ingredient (API) and its finished dosage forms is critical for its safety and efficacy. This application note describes a proposed stability-indicating reversed-phase HPLC method for the quantification of this compound. The method is designed to be specific, accurate, precise, and robust, making it suitable for routine quality control and stability testing.

Chromatographic Conditions

A set of recommended chromatographic conditions for the analysis of this compound is presented in Table 1. These parameters are based on methods developed for similar pharmaceutical compounds and are expected to provide good peak shape and resolution.

Table 1: Proposed HPLC Chromatographic Conditions

ParameterRecommended Setting
HPLC System Quaternary or Binary Gradient HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 3.0 adjusted with Orthophosphoric Acid) (40:60 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 20 µL
Column Temperature 30 °C
Run Time 10 minutes

Method Validation Protocol

A comprehensive validation of this proposed method should be performed in accordance with the International Council for Harmonisation (ICH) guidelines. The validation parameters and their typical acceptance criteria are summarized in Table 2.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Specificity No interference from blank, placebo, and degradation products at the retention time of the analyte peak.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy (% Recovery) 98.0% to 102.0% for at least three concentration levels (e.g., 80%, 100%, 120%).
Precision (RSD) - Repeatability (Intra-day): RSD ≤ 2.0% - Intermediate Precision (Inter-day): RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±0.1 mL/min, column temperature ±5°C).
System Suitability - Tailing Factor: ≤ 2.0 - Theoretical Plates: ≥ 2000 - %RSD of replicate injections: ≤ 2.0%

Experimental Protocols

1. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a 0.02 M solution of Potassium Dihydrogen Phosphate in HPLC grade water. Adjust the pH to 3.0 with diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in a 60:40 ratio. Degas the final mobile phase by sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Standard Working Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation (for a 20 mg tablet):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 20 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

    • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

    • Pipette 5 mL of the filtered solution into a 10 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of 100 µg/mL.

2. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

  • Inject the Standard Working Solution five times and check for system suitability parameters.

  • Inject the prepared sample solutions in duplicate.

  • Calculate the amount of this compound in the sample by comparing the peak area of the sample with the average peak area of the standard.

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibrate System Equilibration MobilePhase->Equilibrate StandardSol Standard Solution Preparation SystemSuitability System Suitability Test StandardSol->SystemSuitability SampleSol Sample Solution Preparation Analysis Sample Analysis SampleSol->Analysis Equilibrate->SystemSuitability SystemSuitability->Analysis Integration Peak Integration Analysis->Integration Calculation Concentration Calculation Integration->Calculation Report Generate Report Calculation->Report Validation_Pathway cluster_validation Method Validation (ICH Guidelines) Method Proposed HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness ValidatedMethod Validated Analytical Method Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOD->ValidatedMethod LOQ->ValidatedMethod Robustness->ValidatedMethod

Application Notes and Protocols for Indeloxazine Hydrochloride in Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indeloxazine hydrochloride is a psychoactive agent with a dual mechanism of action, primarily known for its role as a serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor. It also facilitates serotonin release. These properties underpin its therapeutic effects as an antidepressant and a cerebral activator. This document provides detailed protocols for in vitro studies using cell lines to investigate the pharmacological effects of this compound, focusing on its interaction with monoamine transporters and its potential neuroprotective effects.

Data Presentation

Table 1: In Vitro Affinity and Potency of this compound
ParameterTargetValueCell/Tissue PreparationReference
Binding Affinity (Ki) Serotonin Transporter (SERT)22.1 nMRat Cerebral Cortex Membranes ([3H]citalopram binding)[1]
Norepinephrine Transporter (NET)18.9 nMRat Cerebral Cortex Membranes ([3H]nisoxetine binding)[1]
Functional Potency Serotonin ReleaseEnhancement observed at 10-1000 nMRat Cortical Synaptosomes ([3H]serotonin release)[1]

Signaling Pathway

The mechanism of action of this compound as a serotonin-norepinephrine reuptake inhibitor (SNRI) suggests a downstream signaling cascade involving the cyclic AMP (cAMP) response element-binding protein (CREB), a key transcription factor in neuronal function and plasticity. By blocking the reuptake of serotonin and norepinephrine, Indeloxazine increases their concentration in the synaptic cleft, leading to enhanced activation of postsynaptic G-protein coupled receptors (GPCRs). This activation stimulates adenylyl cyclase, which in turn increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates CREB. Activated CREB translocates to the nucleus and binds to cAMP response elements (CREs) on DNA, promoting the transcription of genes involved in neuroprotection, neurogenesis, and synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF).

Indeloxazine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Indeloxazine Indeloxazine SERT SERT Indeloxazine->SERT Inhibits NET NET Indeloxazine->NET Inhibits 5-HT Serotonin GPCR GPCR 5-HT->GPCR Activates NE Norepinephrine NE->GPCR Activates SERT->5-HT Reuptake NET->NE Reuptake AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB (Active) CREB->pCREB DNA DNA (CRE) pCREB->DNA Binds to Gene_Transcription Gene Transcription (e.g., BDNF) DNA->Gene_Transcription Promotes

Caption: Indeloxazine's proposed signaling pathway.

Experimental Protocols

Protocol 1: Monoamine Transporter Binding Assay

This protocol is adapted for determining the binding affinity of this compound to the serotonin transporter (SERT) and norepinephrine transporter (NET) in HEK293 cells stably expressing the respective human transporters.

Materials:

  • HEK293 cells stably expressing human SERT (hSERT) or human NET (hNET)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Poly-D-lysine coated 96-well plates

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligands: [3H]Citalopram (for SERT), [3H]Nisoxetine (for NET)

  • This compound

  • Non-specific binding control: Fluoxetine (for SERT), Desipramine (for NET)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture hSERT-HEK293 and hNET-HEK293 cells in T75 flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.

  • Membrane Preparation (Optional, for membrane-based assay):

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge to pellet membranes and resuspend in binding buffer. Determine protein concentration.

  • Assay Preparation:

    • Prepare serial dilutions of this compound in binding buffer.

    • Prepare radioligand solution at a concentration near its Kd value.

    • Prepare a high concentration of the non-specific binding control.

  • Binding Reaction:

    • To each well, add binding buffer, the this compound dilution (or vehicle for total binding, or non-specific control), and the radioligand solution.

    • Incubate at room temperature for 60-90 minutes.

  • Termination and Washing:

    • Rapidly aspirate the incubation mixture and wash the cells three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Lyse the cells in each well with a lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the this compound concentration and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Cell_Culture Culture hSERT/hNET HEK293 Cells Start->Cell_Culture Cell_Plating Seed cells in 96-well plate Cell_Culture->Cell_Plating Prepare_Reagents Prepare Indeloxazine dilutions, radioligand, and controls Cell_Plating->Prepare_Reagents Incubation Incubate cells with reagents Prepare_Reagents->Incubation Washing Wash to remove unbound ligand Incubation->Washing Lysis_Quantification Lyse cells and quantify radioactivity Washing->Lysis_Quantification Data_Analysis Calculate IC50 and Ki values Lysis_Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the monoamine transporter binding assay.

Protocol 2: Neurotransmitter Uptake Inhibition Assay

This protocol measures the ability of this compound to inhibit the uptake of serotonin and norepinephrine into cells.

Materials:

  • hSERT-HEK293 or hNET-HEK293 cells

  • Culture medium and 96-well plates as in Protocol 1

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer

  • Radiolabeled neurotransmitters: [3H]Serotonin (5-HT), [3H]Norepinephrine (NE)

  • This compound

  • Uptake inhibitors for control: Fluoxetine (for SERT), Desipramine (for NET)

Procedure:

  • Cell Plating: Plate cells in 96-well plates as described in Protocol 1.

  • Assay Preparation:

    • Prepare serial dilutions of this compound in KRH buffer.

    • Prepare a solution of the radiolabeled neurotransmitter in KRH buffer.

  • Pre-incubation:

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with the this compound dilutions or control inhibitors for 10-20 minutes at 37°C.

  • Uptake Reaction:

    • Initiate uptake by adding the radiolabeled neurotransmitter to each well.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Termination and Washing:

    • Stop the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer.

  • Quantification and Data Analysis:

    • Lyse the cells and measure the radioactivity as described in Protocol 1.

    • Determine the IC50 value for uptake inhibition.

Protocol 3: Neuroprotection Assay in PC12 Cells

This protocol assesses the potential neuroprotective effects of this compound against a neurotoxin-induced cell death in differentiated PC12 cells.

Materials:

  • PC12 cell line (ATCC CRL-1721)

  • Culture Medium: RPMI-1640 with 10% horse serum and 5% fetal bovine serum

  • Differentiation Medium: Culture medium supplemented with 50-100 ng/mL Nerve Growth Factor (NGF)

  • Collagen IV or Poly-D-lysine coated culture plates

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

  • This compound

  • Cell viability assay kit (e.g., MTT or LDH assay)

Procedure:

  • Cell Culture and Differentiation:

    • Culture PC12 cells on collagen IV or poly-D-lysine coated plates.

    • To induce differentiation, replace the culture medium with differentiation medium. Maintain the cells in differentiation medium for 5-7 days, changing the medium every 2-3 days. Successful differentiation is indicated by the extension of neurites.

  • Drug Treatment:

    • Pre-treat the differentiated PC12 cells with various concentrations of this compound for 24 hours.

  • Neurotoxin Exposure:

    • After pre-treatment, expose the cells to the chosen neurotoxin at a pre-determined toxic concentration for 24-48 hours. Include a vehicle control group (no neurotoxin) and a neurotoxin-only group.

  • Assessment of Cell Viability:

    • Measure cell viability using a standard assay like MTT or by measuring LDH release into the culture medium.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine if this compound treatment significantly increases cell viability in the presence of the neurotoxin.

Neuroprotection_Assay_Workflow Start Start PC12_Culture Culture PC12 cells on coated plates Start->PC12_Culture Differentiation Induce differentiation with NGF (5-7 days) PC12_Culture->Differentiation Indeloxazine_Treatment Pre-treat with Indeloxazine (24h) Differentiation->Indeloxazine_Treatment Neurotoxin_Exposure Expose to neurotoxin (24-48h) Indeloxazine_Treatment->Neurotoxin_Exposure Viability_Assay Measure cell viability (MTT or LDH) Neurotoxin_Exposure->Viability_Assay Data_Analysis Analyze neuroprotective effect Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the PC12 cell neuroprotection assay.

References

Indeloxazine Hydrochloride: Application Notes for DMSO-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical data for the use of Indeloxazine Hydrochloride dissolved in Dimethyl Sulfoxide (DMSO) for experimental research. This compound is a neuroactive compound with a multifaceted mechanism of action, including norepinephrine reuptake inhibition, serotonin release, and NMDA receptor antagonism.

Data Presentation

Physical and Chemical Properties
PropertyValue
Molecular FormulaC₁₄H₁₈ClNO₂
Molecular Weight267.75 g/mol [1]
AppearanceSolid powder[1]
Storage ConditionsPowder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[2]
Solubility Profile

This compound is soluble in DMSO and insoluble in water. While a precise maximum solubility is not consistently reported, stock solutions can be readily prepared at concentrations of 50 mM or higher in DMSO.

SolventSolubilityNotes
DMSO Soluble [1][2][3]Stock solutions of at least 50 mM can be prepared.[3]
WaterInsolubleNot a suitable solvent for creating stock solutions.

The following table provides the required volume of DMSO to prepare stock solutions of various concentrations from standard commercial quantities of this compound.

Mass of Indeloxazine HCl1 mM5 mM10 mM50 mM
1 mg 3.7348 mL0.747 mL0.3735 mL0.0747 mL
5 mg 18.6741 mL3.7348 mL1.8674 mL0.3735 mL
10 mg 37.3483 mL7.4697 mL3.7348 mL0.747 mL
Data derived from molarity calculations based on a molecular weight of 267.75 g/mol .[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO, which can then be diluted for various experimental applications.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate the this compound powder and DMSO to room temperature.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37°C) or brief sonication can be used to aid dissolution if precipitation occurs.[2]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C in tightly sealed tubes.[2]

Protocol 2: Application in In Vitro Cell-Based Assays

This protocol provides a general guideline for diluting the DMSO stock solution of this compound for use in cell culture experiments, such as with neuronal cell lines.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid cytotoxic effects.[4]

  • It is crucial to include a vehicle control group (cells treated with the same final concentration of DMSO) in all experiments.

Procedure:

  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. A stepwise dilution is recommended to prevent precipitation.[4] For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

  • Add the diluted this compound solution to the cell cultures.

  • Incubate the cells for the desired experimental duration.

  • Assess the cellular response using appropriate assays. Published studies have used concentrations in the range of 10-1000 nM for in vitro experiments with rat cortical synaptosomes.[5]

Protocol 3: Formulation for In Vivo Animal Studies

This protocol describes the preparation of an this compound formulation suitable for administration in animal models.

Important Considerations:

  • The final concentration of DMSO in the administered solution should be minimized, ideally 2% or lower, to reduce potential toxicity.[4]

  • The choice of vehicle can depend on the route of administration and experimental model. A common formulation for intraperitoneal injection is a co-solvent system.

Example Formulation (for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL):

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For a final formulation containing 5% DMSO, 40% PEG300, and 55% sterile saline, calculate the required volumes.

  • In a sterile tube, add the required volume of the this compound DMSO stock solution.

  • Add the calculated volume of PEG300 and mix thoroughly.

  • Add the sterile saline to the final volume and mix until a clear solution is obtained.

  • The final concentration of this compound in this formulation would be 2.5 mg/mL. Administering 100 µL of this solution to a 25g mouse results in a 10 mg/kg dose.

  • Always include a vehicle control group receiving the same formulation without the drug.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

experimental_workflow cluster_prep Solution Preparation cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cluster_analysis Data Analysis prep_stock Prepare Indeloxazine HCl Stock in DMSO prep_working Dilute Stock to Working Concentration prep_stock->prep_working cell_culture Treat Neuronal Cell Cultures prep_working->cell_culture animal_admin Administer Formulation to Animal Model prep_working->animal_admin assay Perform Cellular/Molecular Assays cell_culture->assay data_collection Collect Experimental Data assay->data_collection behavioral Conduct Behavioral/ Physiological Tests animal_admin->behavioral behavioral->data_collection data_analysis Analyze and Interpret Results data_collection->data_analysis signaling_pathway cluster_indeloxazine This compound Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron indeloxazine Indeloxazine HCl net Norepinephrine Transporter (NET) indeloxazine->net Inhibits serotonin_vesicle Serotonin Vesicles indeloxazine->serotonin_vesicle Promotes Release nmda_receptor NMDA Receptor indeloxazine->nmda_receptor Antagonizes adrenergic_receptor Adrenergic Receptors (α1, α2, β) vmat_ser Vesicular Monoamine Transporter (VMAT) vmat_ser->serotonin_vesicle Packages Serotonin serotonin_receptor Serotonin Receptors (e.g., 5-HT₄) serotonin_vesicle->serotonin_receptor Binds to downstream_signaling Downstream Signaling (e.g., PKA, PLC, ERK) adrenergic_receptor->downstream_signaling Activates serotonin_receptor->downstream_signaling Activates nmda_receptor->downstream_signaling Modulates downstream_signaling cluster_receptors Receptor Activation/Blockade cluster_pathways Intracellular Signaling Cascades cluster_outcomes Cellular Outcomes ar Adrenergic Receptors pka PKA Pathway ar->pka plc PLC Pathway ar->plc sr Serotonin Receptors sr->pka nr NMDA Receptor (Antagonized) ca_influx ↓ Ca²⁺ Influx nr->ca_influx erk ERK/MAPK Pathway pka->erk gene_expression Altered Gene Expression pka->gene_expression plc->erk neurotransmission Modulated Neurotransmission plc->neurotransmission erk->gene_expression neuroprotection Neuroprotective Effects ca_influx->neuroprotection gene_expression->neuroprotection neurotransmission->neuroprotection

References

Troubleshooting & Optimization

Technical Support Center: Indeloxazine Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Indeloxazine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Q1: My this compound solution in physiological buffer appears cloudy or precipitated. What should I do?

A1: this compound is soluble in DMSO but has low water solubility. Precipitation in aqueous buffers is a common issue.

  • Recommended Dilution Method: To avoid precipitation, it is advisable to perform a stepwise dilution. First, dilute your concentrated DMSO stock solution with DMSO to an intermediate concentration before adding it to your aqueous experimental buffer. Pre-warming the buffer to 37°C can also help maintain solubility.[1]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is less than 0.5% to avoid cytotoxicity.[2] For in vivo studies, the final DMSO concentration should ideally be 2% or lower.[2]

  • Co-solvents: If precipitation persists, consider the use of a co-solvent.

  • Sonication: Gentle sonication at a low frequency can help redissolve the compound if precipitation occurs during dilution.[1]

Q2: I'm observing high background or non-specific binding in my fluorescence-based neurotransmitter uptake assay. How can I reduce it?

A2: High background fluorescence can obscure your signal and lead to inaccurate results. Here are several strategies to mitigate this:

  • Cell Culture Medium: Phenol red in cell culture media is a common source of autofluorescence. It is highly recommended to use phenol red-free media for fluorescence-based assays. If you must use your standard medium, consider performing the final measurement in a balanced salt solution like HBSS.

  • Plate Selection: Use black, clear-bottom microplates for fluorescence assays to minimize background and prevent crosstalk between wells.

  • Washing Steps: Optimize your washing steps to thoroughly remove unbound fluorescent substrate without dislodging the cells.

  • Blocking Agents: Employ blocking reagents to minimize non-specific binding of the fluorescent substrate.

  • Instrument Settings: Adjust the gain settings on your microplate reader. A lower gain can reduce the amplification of background noise. Also, optimize the focal height to measure the signal from the cell monolayer at the bottom of the well.[3]

Q3: My cell viability is low in my experiments with this compound. What could be the cause?

A3: Poor cell viability can be due to several factors, some of which may be specific to the compound and others related to general cell culture practices.

  • DMSO Toxicity: As mentioned, ensure the final DMSO concentration is below 0.5%.[2] Include a vehicle control (medium with the same DMSO concentration but without Indeloxazine) in your experiments to assess the impact of the solvent alone.

  • Compound Cytotoxicity: this compound, particularly at higher concentrations, may have cytotoxic effects. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.

  • NMDA Receptor Antagonism: Indeloxazine is an NMDA receptor antagonist. Excessive NMDA receptor blockade can interfere with normal neuronal function and viability.[4] This is a particularly important consideration in primary neuronal cultures.

  • General Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma) before starting your experiment.[5]

Q4: I am seeing inconsistent results in my monoamine uptake assays. What are the potential sources of variability?

A4: Inconsistent results can be frustrating. Here are some common culprits and how to address them:

  • Compound Stability: While many compounds are stable in DMSO at -20°C or -80°C, repeated freeze-thaw cycles should be avoided.[2] Aliquot your stock solution into single-use volumes. The stability of Indeloxazine in your specific physiological buffer at 37°C should be determined if experiments are run over a long duration.

  • Cell Plating Density: Inconsistent cell numbers across wells can lead to variability. Ensure you have a uniform cell monolayer. Optimize your cell seeding density for your specific assay.

  • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant error. Use calibrated pipettes and consider preparing master mixes for reagents.

  • Incubation Times: Adhere strictly to the specified incubation times for compound treatment and substrate addition.

Troubleshooting SummaryPotential CauseRecommended Solution
Compound Precipitation Low aqueous solubilityPerform stepwise dilution; use pre-warmed buffer; keep final DMSO <0.5%.[1][2]
High Background Signal Autofluorescence from mediaUse phenol red-free media; wash cells before reading.
Non-specific bindingOptimize blocking steps and washing protocols.
Low Cell Viability DMSO toxicityKeep final DMSO concentration <0.5%; use a vehicle control.[2]
Compound-induced cytotoxicityPerform a dose-response curve to find the optimal concentration.
Inconsistent Results Compound degradationAliquot stock solutions; avoid repeated freeze-thaw cycles.[2]
Variable cell numbersEnsure uniform cell seeding and a confluent monolayer.

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

In Vitro Neurotransmitter Uptake Assay (Fluorescence-Based)

This protocol is adapted for a 96-well format using a fluorescent monoamine transporter substrate.

Materials:

  • HEK293 cells stably expressing human serotonin transporter (SERT) or norepinephrine transporter (NET)

  • Black, clear-bottom 96-well plates, poly-D-lysine coated

  • This compound

  • Fluorescent neurotransmitter substrate (e.g., from a commercial kit)

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • DMSO (cell culture grade)

  • Positive control inhibitor (e.g., Fluoxetine for SERT, Desipramine for NET)

Procedure:

  • Cell Plating: Seed the cells in the 96-well plates at a density of 40,000-60,000 cells/well. Incubate overnight to allow for cell adherence and formation of a monolayer.[6]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the assay, perform serial dilutions in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5%.

  • Assay: a. Gently wash the cells twice with pre-warmed (37°C) assay buffer. b. Add 100 µL of the diluted this compound or control compounds to the respective wells. c. Incubate for 10-30 minutes at 37°C. d. Add the fluorescent neurotransmitter substrate according to the manufacturer's instructions. e. Immediately begin kinetic reading on a bottom-read fluorescence microplate reader, or incubate for a specified time for an endpoint reading.[6]

  • Data Analysis: Calculate the rate of uptake (for kinetic reads) or the total fluorescence (for endpoint reads). Determine the IC50 value for this compound by fitting the data to a dose-response curve.

NMDA Receptor Binding Assay ([³H]MK-801)

This protocol describes a radioligand binding assay to determine the affinity of this compound for the NMDA receptor ion channel.

Materials:

  • Rat brain membranes (cortex and hippocampus)

  • [³H]MK-801 (radioligand)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control: unlabeled MK-801 (10 µM)

  • Glass fiber filters

  • Scintillation fluid

Procedure:

  • Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue.

  • Assay Setup: In a 96-well plate, combine:

    • Rat brain membranes (typically 100-200 µg of protein)

    • [³H]MK-801 (e.g., 5 nM final concentration)

    • Varying concentrations of this compound or buffer (for total binding) or 10 µM unlabeled MK-801 (for non-specific binding).[7]

  • Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.[7]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki value for this compound by performing a competition binding analysis.

In Vivo Microdialysis in Rats

This protocol outlines the measurement of extracellular serotonin and norepinephrine levels in the rat brain following administration of this compound.

Materials:

  • Male Wistar rats (250-300g)

  • Stereotaxic apparatus

  • Microdialysis probes

  • This compound

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • HPLC system with electrochemical detection

  • Anesthetic

Procedure:

  • Probe Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a microdialysis probe into the desired brain region (e.g., prefrontal cortex or hippocampus).[8][9]

  • Baseline Collection: Allow the rat to recover from surgery. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.[10]

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection).

  • Post-Drug Collection: Continue to collect dialysate samples for several hours after drug administration.

  • Sample Analysis: Analyze the dialysate samples using an HPLC-ED system to quantify the concentrations of serotonin and norepinephrine.

  • Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the baseline levels.

Visualizations

Signaling Pathway of this compound

Indeloxazine_Signaling cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Indeloxazine Indeloxazine Hydrochloride SERT Serotonin Transporter (SERT) Indeloxazine->SERT Inhibits Reuptake NET Norepinephrine Transporter (NET) Indeloxazine->NET Inhibits Reuptake Vesicle_5HT Serotonin Vesicle Indeloxazine->Vesicle_5HT Promotes Release Synaptic_Cleft_5HT Serotonin (5-HT) SERT->Synaptic_Cleft_5HT Reuptake Synaptic_Cleft_NE Norepinephrine (NE) NET->Synaptic_Cleft_NE Reuptake Vesicle_5HT->Synaptic_Cleft_5HT Release Vesicle_NE Norepinephrine Vesicle Vesicle_NE->Synaptic_Cleft_NE Release Receptor_5HT 5-HT Receptor Synaptic_Cleft_5HT->Receptor_5HT Binds Receptor_NE NE Receptor Synaptic_Cleft_NE->Receptor_NE Binds NMDA_R NMDA Receptor Indeloxazine_Post Indeloxazine Hydrochloride Indeloxazine_Post->NMDA_R Antagonist

Caption: Mechanism of action of this compound.

Experimental Workflow for Neurotransmitter Uptake Assay```dot

Uptake_Assay_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate_overnight Incubate overnight (37°C, 5% CO2) plate_cells->incubate_overnight prepare_compounds Prepare Indeloxazine dilutions incubate_overnight->prepare_compounds wash_cells Wash cells with assay buffer prepare_compounds->wash_cells add_compounds Add compounds to wells wash_cells->add_compounds incubate_compound Incubate (10-30 min, 37°C) add_compounds->incubate_compound add_substrate Add fluorescent substrate incubate_compound->add_substrate read_plate Read fluorescence (kinetic or endpoint) add_substrate->read_plate analyze_data Analyze data (IC50) read_plate->analyze_data end End analyze_data->end

References

Technical Support Center: Optimizing Indeloxazine Hydrochloride Dosage in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indeloxazine Hydrochloride. The information is designed to address specific issues that may be encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound acts as a serotonin and norepinephrine reuptake inhibitor.[1] It demonstrates a preferential affinity for both serotonin and norepinephrine transporters.[1] Additionally, it has been shown to enhance the release of serotonin.[1] This dual action on the serotonergic and noradrenergic systems is believed to contribute to its potential antidepressant and cerebral-activating effects.[1][2] In preclinical studies, it has also been observed to increase extracellular acetylcholine concentrations in the frontal cortex, suggesting an activation of the central cholinergic system.[3]

Q2: What are the key pharmacokinetic parameters of this compound in preclinical models?

A2: In male Sprague-Dawley rats, following oral administration of 14C-labeled this compound, the total radioactivity in plasma peaked at 15 minutes. The unchanged drug had an apparent half-life of 0.9 hours within the first 6 hours.[4] The primary routes of excretion over 72 hours were urinary (61–65%) and fecal (31–36%).[4] A significant portion of the dose (49%) was excreted through bile.[4]

Q3: What are the known side effects of this compound at different dosages?

A3: In a clinical setting, symptoms of parkinsonism were observed in three elderly patients (aged 60, 70, and 82 years) treated with daily doses of 60 mg or 120 mg of this compound.[5] The symptoms resolved upon withdrawal of the drug and reappeared in one patient upon reinstatement.[5] It was postulated that these symptoms might be due to an imbalance in brain norepinephrine, dopamine, and acetylcholine levels induced by the drug.[5]

Troubleshooting Guides

Issue 1: Difficulty in Establishing a Dose-Response Relationship in Behavioral Studies.

  • Possible Cause: The selected dose range may be too narrow or not encompass the optimal therapeutic window. Preclinical studies have shown behavioral effects at varying oral doses, for instance, 3-10 mg/kg in inhibiting muricide in raphe-lesioned rats and 20-50 mg/kg in forced swimming tests in mice.[1]

  • Troubleshooting Steps:

    • Widen the Dose Range: Conduct pilot studies with a broader range of doses to identify the minimally effective dose and the dose at which effects plateau or adverse effects emerge.

    • Consider a Dose-Escalation Design: Implement a dose-escalation study design to systematically evaluate the safety and efficacy at increasing dose levels.

    • Monitor for a Biphasic (U-shaped) Dose-Response: Be aware that some compounds exhibit a biphasic dose-response curve, where higher doses may lead to diminished effects. Your experimental design should be able to detect such a pattern.

    • Analyze Pharmacokinetic and Pharmacodynamic (PK/PD) Data: Correlate plasma concentrations of this compound with the observed behavioral outcomes to better understand the exposure-response relationship.

Issue 2: Unexpected Adverse Events or Toxicity in Animal Models.

  • Possible Cause: The maximum tolerated dose (MTD) may have been exceeded, or the specific animal model may have a heightened sensitivity to the drug's effects on neurotransmitter systems.

  • Troubleshooting Steps:

    • Review Preclinical Toxicity Data: If available, review existing preclinical safety and toxicology data for this compound.

    • Implement a Toxicity Monitoring Plan: Closely monitor animals for clinical signs of toxicity, including changes in weight, activity levels, and any neurological symptoms.

    • Conduct Dose Range Finding (DRF) Studies: Prior to large-scale efficacy studies, perform DRF studies to determine the MTD in your specific animal model and strain.

    • Evaluate Potential Drug-Induced Imbalances: As suggested by clinical observations, consider that high doses may lead to an imbalance of key neurotransmitters.[5] Assaying neurotransmitter levels in brain tissue post-mortem could provide valuable insights.

Data Presentation

Table 1: Summary of this compound Dosages in Preclinical Behavioral Studies

Animal ModelDosage Range (Oral)Observed EffectReference
ICR Mice50 mg/kgIncreased wheel rotations in forced swimming test[1]
SAMP8//YAN Mice20 and 30 mg/kgIncreased wheel rotations in forced swimming test[1]
Raphe-lesioned Rats3-10 mg/kgInhibited the incidence of muricide[1]
Rats with Focal Cerebral Ischemia10 or 20 mg/kgProlonged latency in passive avoidance test[6]
Rats with Disrupted Cholinergic TransmissionNot specifiedProlonged latency in passive avoidance task[3]

Experimental Protocols

Protocol 1: Microdialysis for Measuring Extracellular Neurotransmitter Levels

This protocol is based on the methodology described for assessing the effect of this compound on serotonin and norepinephrine levels in the rat frontal cortex.[1]

  • Animal Preparation: Male Wistar rats are anesthetized and a guide cannula is stereotaxically implanted into the frontal cortex.

  • Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate.

  • Baseline Sampling: After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

  • Drug Administration: this compound (e.g., 3 and 10 mg/kg) or vehicle is administered intraperitoneally.[1]

  • Post-Dose Sampling: Dialysate samples continue to be collected at the same regular intervals for a specified period post-administration.

  • Neurotransmitter Analysis: The concentrations of serotonin and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: Neurotransmitter levels are expressed as a percentage of the mean baseline concentration.

Visualizations

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study_design Study Design Phase cluster_execution Execution Phase cluster_analysis Analysis & Decision Phase lit_review Literature Review & Target Product Profile dose_range_finding Dose Range Finding (DRF) Studies lit_review->dose_range_finding tox_assessment Initial Toxicity Assessment dose_range_finding->tox_assessment protocol_dev Protocol Development tox_assessment->protocol_dev endpoint_selection Endpoint Selection (Efficacy & Safety) protocol_dev->endpoint_selection statistical_plan Statistical Analysis Plan endpoint_selection->statistical_plan dosing Dosing & Observation statistical_plan->dosing data_collection Data Collection (PK, PD, Safety) dosing->data_collection pk_pd_modeling PK/PD Modeling & Simulation data_collection->pk_pd_modeling dose_response_analysis Dose-Response Analysis pk_pd_modeling->dose_response_analysis optimal_dose_selection Optimal Dose Selection dose_response_analysis->optimal_dose_selection signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron indeloxazine Indeloxazine Hydrochloride sert SERT indeloxazine->sert Inhibits net NET indeloxazine->net Inhibits serotonin_vesicle Serotonin Vesicles serotonin Serotonin serotonin_vesicle->serotonin Release norepinephrine_vesicle Norepinephrine Vesicles norepinephrine Norepinephrine norepinephrine_vesicle->norepinephrine Release serotonin->sert Reuptake serotonin_receptor Serotonin Receptors serotonin->serotonin_receptor Binds norepinephrine->net Reuptake norepinephrine_receptor Norepinephrine Receptors norepinephrine->norepinephrine_receptor Binds downstream_signaling Downstream Signaling serotonin_receptor->downstream_signaling norepinephrine_receptor->downstream_signaling

References

Indeloxazine Hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Indeloxazine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial to maintain its integrity and activity. The recommended conditions vary for the solid form and solutions.

  • Solid Form: Store the solid powder in a freezer at -20°C for long-term stability (up to 3 years)[][2]. Some suppliers also suggest storage in a dry, sealed container at room temperature[3][4][5].

  • In Solvent: Once dissolved, it is best to store stock solutions at -80°C, where they can be stable for up to one year[2]. It is not recommended to store stock solutions at room temperature for extended periods[2].

Q2: What is the solubility of this compound?

A2: this compound is soluble in DMSO[]. It is not soluble in water[].

Q3: How should I prepare working solutions of this compound for my experiments?

A3: To prepare aqueous working solutions from a DMSO stock, it is recommended to perform serial dilutions. Direct dilution of a concentrated DMSO stock into an aqueous buffer may cause precipitation. To avoid this, pre-warm both the stock solution and the culture medium or buffer to 37°C before dilution[2].

Q4: Does this compound need to be protected from light?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution in aqueous media Low solubility of the compound in aqueous solutions.Prepare a high-concentration stock solution in DMSO. For the final working solution, perform a stepwise dilution. Pre-warming the stock solution and the aqueous medium to 37°C can also help prevent precipitation[2]. If precipitation still occurs, gentle sonication at a lower frequency may be used to redissolve the compound[2].
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Ensure the solid compound is stored at -20°C and stock solutions are stored at -80°C[][2]. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh working solutions for each experiment.
Difficulty dissolving the solid powder Inappropriate solvent selection.Use DMSO to dissolve this compound[]. The compound has poor solubility in water[].

Stability and Storage Conditions Summary

Form Storage Temperature Expected Stability Solvent
Solid Powder-20°CUp to 3 years[2]N/A
Solid PowderRoom Temperature (sealed, dry)Not specifiedN/A
In Solvent-80°CUp to 1 year[2]DMSO

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 267.75 g/mol ) in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.

  • Vortexing: Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Aliquoting: Aliquot the stock solution into smaller volumes in sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C[2].

Visualizations

Indeloxazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Indeloxazine Indeloxazine Hydrochloride NET Norepinephrine Transporter (NET) Indeloxazine->NET Inhibits SERT Serotonin Transporter (SERT) Indeloxazine->SERT Promotes Release VMAT Vesicular Monoamine Transporter (VMAT) NE_vesicle Norepinephrine Vesicle VMAT->NE_vesicle SER_vesicle Serotonin Vesicle VMAT->SER_vesicle NE_release Norepinephrine Release NE_vesicle->NE_release SER_release Serotonin Release SER_vesicle->SER_release NE Norepinephrine NE_release->NE SER Serotonin SER_release->SER NE->NET Reuptake SER->SERT Reuptake NMDA_R NMDA Receptor Neuronal_Response Altered Neuronal Excitability NMDA_R->Neuronal_Response Indeloxazine_post Indeloxazine Hydrochloride Indeloxazine_post->NMDA_R Antagonist

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start weigh Weigh Indeloxazine HCl Powder start->weigh dissolve Dissolve in DMSO to create Stock Solution weigh->dissolve store_stock Store Stock Solution at -80°C dissolve->store_stock warm Warm Stock and Aqueous Medium to 37°C store_stock->warm dilute Perform Serial Dilution to Working Concentration warm->dilute precipitate_check Precipitation? dilute->precipitate_check sonicate Gentle Sonication precipitate_check->sonicate Yes use Use in Experiment precipitate_check->use No sonicate->use end End use->end

Caption: Workflow for preparing this compound solutions.

References

Technical Support Center: Optimizing In Vivo Drug Delivery of Indeloxazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indeloxazine Hydrochloride in vivo.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound.

Problem Potential Cause Recommended Solution
High variability in plasma concentrations between subjects. 1. Rapid and extensive metabolism: this compound is significantly metabolized in rats, with the unchanged drug having a short half-life.[1] Individual differences in metabolic enzyme activity can lead to high variability. 2. Formulation inconsistency: Poorly controlled formulation can lead to variable dissolution and absorption.1. Monitor metabolites: In addition to the parent drug, quantify major metabolites to get a complete pharmacokinetic profile. The main metabolite is the trans-indandiol analog.[1] 2. Standardize formulation procedures: Ensure consistent particle size, excipient ratios, and preparation methods. For initial studies, a simple aqueous solution for oral gavage or intraperitoneal injection is often used.[2]
Low oral bioavailability. 1. First-pass metabolism: The drug is extensively metabolized, likely via the liver, which can significantly reduce the amount of unchanged drug reaching systemic circulation.[1] 2. Poor membrane permeability: While the morpholine moiety can improve blood-brain barrier penetration, gastrointestinal absorption may be a limiting factor.[3]1. Formulation optimization: Consider bioavailability-enhancing formulations such as lipid-based delivery systems or nanoemulsions.[4] 2. Alternative routes of administration: For preclinical studies, intraperitoneal injection can bypass first-pass metabolism and provide a baseline for maximum systemic exposure.[2]
Inconsistent results in behavioral studies. 1. Dose-dependent effects: The pharmacological effects of Indeloxazine are dose-dependent.[2][5] 2. Timing of administration: The short half-life of the parent drug (approximately 0.9 hours in rats) means that the timing of behavioral testing relative to drug administration is critical.[1]1. Perform dose-response studies: Establish a clear relationship between the administered dose and the observed behavioral effect in your specific model.[2][5] 2. Correlate pharmacokinetics and pharmacodynamics (PK/PD): Measure plasma concentrations at the time of behavioral testing to link drug exposure to the observed effects.
Difficulty in quantifying this compound in plasma. 1. Low concentrations of parent drug: Due to rapid metabolism, the concentration of unchanged Indeloxazine can be very low, especially at later time points.[1] 2. Interference from metabolites: The presence of multiple metabolites can interfere with the analytical method if it is not sufficiently specific.[1][6]1. Develop a sensitive and specific analytical method: A validated stability-indicating HPLC method is crucial. While a specific method for Indeloxazine in plasma is not readily available in the literature, methods for similar compounds can be adapted.[7][8] 2. Use appropriate extraction techniques: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help to clean up the plasma sample and concentrate the analyte.

Frequently Asked Questions (FAQs)

Pharmacokinetics & Metabolism

  • What is the expected plasma profile of this compound after oral administration in rats? After oral administration of 14C-labeled this compound in rats, the total radioactivity in plasma peaks at approximately 15 minutes. The unchanged drug has a short half-life of about 0.9 hours.[1]

  • What are the main metabolic pathways for this compound? Metabolism occurs through dihydrodiol formation and hydroxylation of the indene ring, as well as N-acetylation, oxidation, and degradation of the morpholine ring. Some metabolites are excreted as glucuronic acid or glucose conjugates.[1][6]

  • How is this compound excreted? In rats, over a 72-hour period following oral or intravenous administration, approximately 61-65% of the dose is excreted in the urine and 31-36% in the feces. Biliary excretion is also significant, accounting for about 49% of the dose over 72 hours in bile duct-cannulated rats.[1]

Formulation & Administration

  • What is a suitable vehicle for oral administration in preclinical studies? For initial in vivo studies, this compound can be dissolved in sterile water or saline for oral gavage (p.o.) or intraperitoneal (i.p.) injection.[2] For formulation development, the drug is soluble in DMSO.[9]

  • What are some strategies to improve the oral bioavailability of a compound like this compound? General strategies for improving oral bioavailability include particle size reduction (micronization), use of solubility enhancers, and encapsulation in lipid-based or polymeric nanoparticles. The choice of strategy will depend on the specific physicochemical properties of the drug.

Analytical Methods

  • What type of analytical method is recommended for quantifying this compound in plasma? A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or mass spectrometric detection is recommended.[7] The method should be able to separate the parent drug from its major metabolites.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral Administration

ParameterValueSource
Time to peak plasma concentration (Tmax) of total radioactivity15 minutes[1]
Half-life (t1/2) of unchanged drug in plasma0.9 hours[1]
Half-life (t1/2) of total radioactivity in plasma (initial phase)2.2 hours[1]
Urinary excretion (72 h)61-65% of dose[1]
Fecal excretion (72 h)31-36% of dose[1]
Biliary excretion (72 h)49% of dose[1]

Experimental Protocols

1. In Vivo Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats.

  • Housing: Standard laboratory conditions with free access to food and water.

  • Drug Administration: Administer this compound at the desired dose via oral gavage or intraperitoneal injection. A typical dose used in behavioral studies is in the range of 3-50 mg/kg.[2]

  • Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 6h, 8h, 24h) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound and its major metabolites in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

2. General Protocol for HPLC Method Development for Quantification in Plasma

  • Instrumentation: A standard HPLC system with a UV or mass spectrometer detector.

  • Column: A C18 reverse-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: Perform protein precipitation with a solvent like acetonitrile, followed by liquid-liquid or solid-phase extraction to clean up the sample and concentrate the analyte.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7] A stability-indicating method should also be confirmed through forced degradation studies.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Outcome formulation Formulation Optimization dosing Drug Administration formulation->dosing animal_prep Animal Acclimation animal_prep->dosing sampling Blood Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_pd PK/PD Modeling bioanalysis->pk_pd results Data Interpretation pk_pd->results

Caption: Workflow for an in vivo pharmacokinetic study.

metabolic_pathway cluster_metabolites Primary Metabolic Pathways cluster_conjugation Phase II Conjugation indeloxazine This compound indene_hydroxylation Indene Ring Hydroxylation indeloxazine->indene_hydroxylation indene_diol Indene Ring Dihydrodiol Formation indeloxazine->indene_diol morpholine_ox Morpholine Ring Oxidation/Degradation indeloxazine->morpholine_ox n_acetylation Morpholine Ring N-Acetylation indeloxazine->n_acetylation glucuronide Glucuronide Conjugates indene_hydroxylation->glucuronide glucose Glucose Conjugates indene_diol->glucose morpholine_ox->glucose

Caption: Metabolic pathways of this compound.

troubleshooting_tree start Unexpected PK Results (e.g., high variability, low exposure) check_formulation Review Formulation & Dosing Protocol start->check_formulation check_analytical Validate Analytical Method start->check_analytical check_metabolism Consider Metabolic Differences start->check_metabolism formulation_issue Inconsistent preparation? Vehicle interaction? check_formulation->formulation_issue Yes analytical_issue Poor recovery? Interference from metabolites? check_analytical->analytical_issue Yes metabolism_issue Rapid first-pass effect? Enzyme saturation/induction? check_metabolism->metabolism_issue Yes

Caption: Troubleshooting decision tree for unexpected PK results.

References

Technical Support Center: Indeloxazine Hydrochloride in Cognitive Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Indeloxazine Hydrochloride in cognitive assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results with this compound in our passive avoidance task. What are the potential reasons for this variability?

A1: Inconsistent results in the passive avoidance task can stem from several factors. Firstly, the dose of this compound is critical; studies have shown its effects at specific dose ranges (e.g., 10-30 mg/kg, p.o.), and a full dose-response curve should be established for your specific animal model and experimental conditions.[1][2][3] Secondly, the timing of administration relative to the training and testing phases can significantly impact outcomes.[4] Thirdly, environmental factors such as ambient noise, odors, and light intensity in the testing room can affect the stress levels of the animals and influence their performance. Finally, the physiological state of the animals, including age and strain, can also contribute to variability.[1]

Q2: What is the established mechanism of action for this compound, and how might this influence its effects on cognition?

A2: this compound has a multi-faceted mechanism of action. It acts as a serotonin and norepinephrine reuptake inhibitor, and also functions as a serotonin-releasing agent.[5] Additionally, it has been shown to increase the extracellular concentration of acetylcholine in the frontal cortex.[4] This combined effect on multiple neurotransmitter systems can lead to complex and potentially variable effects on different cognitive domains. For instance, its impact on serotonin and norepinephrine may influence mood and motivation, which can indirectly affect performance in cognitive tasks, while its cholinergic effects are more directly linked to learning and memory processes.

Q3: Are there alternative cognitive assays to the passive avoidance task that are suitable for evaluating this compound?

A3: Yes, several other cognitive assays can provide a more comprehensive assessment of this compound's effects. The Morris Water Maze is a classic test for spatial learning and memory. The Novel Object Recognition task assesses recognition memory. For evaluating executive functions, such as cognitive flexibility, the Attentional Set-Shifting Task is a valuable tool. Diversifying the behavioral tests can help to elucidate the specific cognitive domains affected by this compound and may reveal more consistent effects in certain paradigms.

Q4: We are not observing the expected cognitive enhancement with this compound. What are some general troubleshooting steps we can take?

A4: If you are not seeing the expected effects, consider the following:

  • Dose-Response: Ensure you have tested a sufficient range of doses to identify the optimal therapeutic window.

  • Animal Model: The choice of animal strain and species can significantly influence results. Some studies have utilized senescence-accelerated mice to model age-related cognitive decline.[1]

  • Experimental Protocol: Carefully review and standardize your experimental procedures. Minor variations in handling, habituation, or the timing of interventions can introduce variability.

  • Statistical Power: Ensure your study is adequately powered to detect statistically significant differences.

  • Drug Stability and Formulation: Verify the stability and proper formulation of your this compound solution.

Troubleshooting Guides for Specific Cognitive Assays

Passive Avoidance Task
Issue Potential Cause Troubleshooting Suggestion
High variability in baseline latency Inconsistent environmental stimuli (e.g., noise, light).Standardize the testing environment. Use a sound-attenuating chamber and consistent lighting conditions.
Animal stress levels.Handle animals consistently and allow for adequate habituation to the testing room before the experiment.
No significant effect of Indeloxazine Suboptimal dose.Perform a dose-response study to identify the effective dose range.
Inappropriate timing of administration.Test different administration times relative to the training and retention tests (e.g., pre-training, post-training).[4]
Floor or ceiling effects Shock intensity is too low or too high.Titrate the footshock intensity to a level that produces a clear learning effect without causing excessive stress or freezing behavior.
Task is too easy or too difficult for the animal model.Adjust the training parameters, such as the duration of the habituation phase or the time allowed in the dark compartment.
  • Apparatus: A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild footshock.

  • Acquisition Trial:

    • Place the animal in the light compartment.

    • After a brief habituation period (e.g., 60 seconds), the guillotine door is opened.

    • Measure the latency for the animal to enter the dark compartment.

    • Once the animal has fully entered the dark compartment, the door is closed, and a mild, brief footshock (e.g., 0.5 mA for 2 seconds) is delivered.

    • The animal is then returned to its home cage.

  • Retention Trial:

    • 24 hours after the acquisition trial, place the animal back in the light compartment.

    • Open the guillotine door and measure the step-through latency (the time it takes for the animal to enter the dark compartment).

    • A longer latency in the retention trial compared to the acquisition trial indicates successful learning and memory.

  • Drug Administration: this compound or vehicle is typically administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before the acquisition trial (e.g., 30-60 minutes).

Morris Water Maze
Issue Potential Cause Troubleshooting Suggestion
Animals are floating or thigmotaxic (swimming along the walls) Water temperature is too high or too low.Maintain water temperature at a consistent and appropriate level (e.g., 20-22°C).
Animal stress or lack of motivation.Ensure adequate handling and habituation. Consider a visible platform trial to ensure animals are capable of swimming and motivated to escape.
High variability in escape latency Inconsistent extra-maze cues.Ensure that the spatial cues around the maze are distinct, stable, and visible to the animals from the water level.
Inconsistent starting positions.Use multiple, randomized starting positions to prevent animals from adopting non-spatial strategies.
No improvement in performance across trials Task is too difficult for the animal model.Simplify the task by using a larger platform or providing more training trials.
Non-cognitive deficits (e.g., visual impairment).Conduct a cued-platform trial where the platform is visible to rule out sensory or motor impairments.
Novel Object Recognition
Issue Potential Cause Troubleshooting Suggestion
Animals show no preference for the novel object Insufficient exploration during the familiarization phase.Ensure animals explore the familiar objects for a minimum amount of time (e.g., 20-30 seconds).
Objects are not sufficiently distinct or are too anxiogenic.Use objects that are clearly different in shape, color, and texture but are not fear-inducing.
High variability in exploration times Animal anxiety or neophobia.Habituate animals to the testing arena before the familiarization phase.
Olfactory cues from previous animals.Thoroughly clean the arena and objects with a non-odorous solution (e.g., 70% ethanol) between each animal.
Animals show a preference for one location over another Biased lighting or other environmental cues in the arena.Ensure the testing arena is uniformly lit and free from other potential spatial biases.

Visualizations

Signaling Pathway of this compound

Indeloxazine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Indeloxazine Indeloxazine Hydrochloride SERT SERT Indeloxazine->SERT Inhibits NET NET Indeloxazine->NET Inhibits Serotonin_vesicle Serotonin Vesicle Indeloxazine->Serotonin_vesicle Promotes Release VMAT2 VMAT2 Serotonin_vesicle->VMAT2 Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release Norepinephrine_vesicle Norepinephrine Vesicle Norepinephrine_vesicle->VMAT2 Norepinephrine_synapse Norepinephrine Norepinephrine_vesicle->Norepinephrine_synapse Release Serotonin_cyto Cytosolic Serotonin Serotonin_cyto->SERT Reuptake Serotonin_cyto->Serotonin_vesicle Norepinephrine_cyto Cytosolic Norepinephrine Norepinephrine_cyto->NET Reuptake Norepinephrine_cyto->Norepinephrine_vesicle Serotonin_receptor Serotonin Receptors Serotonin_synapse->Serotonin_receptor Norepinephrine_receptor Norepinephrine Receptors Norepinephrine_synapse->Norepinephrine_receptor Cognitive_effects Modulation of Cognitive Processes Serotonin_receptor->Cognitive_effects Norepinephrine_receptor->Cognitive_effects NMDA_receptor NMDA Receptor NMDA_receptor->Cognitive_effects Indeloxazine_NMDA Indeloxazine (Antagonist) Indeloxazine_NMDA->NMDA_receptor

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for a Cognitive Assay (Passive Avoidance)

Passive_Avoidance_Workflow cluster_setup Setup cluster_day1 Day 1: Acquisition cluster_day2 Day 2: Retention cluster_analysis Data Analysis Animal_Habituation Animal Habituation (Handling & Acclimation) Administration Drug/Vehicle Administration Animal_Habituation->Administration Drug_Prep Drug Preparation (Indeloxazine/Vehicle) Drug_Prep->Administration Acquisition_Trial Acquisition Trial (Light -> Dark + Shock) Administration->Acquisition_Trial Return_Home Return to Home Cage Acquisition_Trial->Return_Home Retention_Trial Retention Trial (Measure Latency) Return_Home->Retention_Trial 24 hours Data_Collection Record Step-Through Latency Retention_Trial->Data_Collection Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: A typical experimental workflow for the passive avoidance task.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic cluster_protocol Protocol Review cluster_environment Environmental Factors cluster_animal Animal Model cluster_solutions Potential Solutions Inconsistent_Results Inconsistent Results Observed Dose Is the dose appropriate? Inconsistent_Results->Dose Timing Is the timing of administration optimal? Inconsistent_Results->Timing Assay_Parameters Are assay parameters (e.g., shock) optimized? Inconsistent_Results->Assay_Parameters Stimuli Are there confounding environmental stimuli? Inconsistent_Results->Stimuli Stress Are animal stress levels minimized? Inconsistent_Results->Stress Strain Is the animal strain appropriate? Inconsistent_Results->Strain Health Are the animals healthy and consistent? Inconsistent_Results->Health Optimize_Dose Conduct Dose- Response Study Dose->Optimize_Dose Adjust_Timing Vary Administration Time Timing->Adjust_Timing Refine_Assay Refine Assay Parameters Assay_Parameters->Refine_Assay Standardize_Env Standardize Environment Stimuli->Standardize_Env Stress->Standardize_Env Consider_Model Re-evaluate Animal Model Strain->Consider_Model Health->Consider_Model

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Technical Support Center: Improving the Bioavailability of Indeloxazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Indeloxazine Hydrochloride.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the bioavailability of this compound.

Q1: What is bioavailability and why is it a concern for this compound?

A1: Bioavailability refers to the proportion of an administered drug that enters the systemic circulation, thereby having an active effect. For orally administered drugs, low bioavailability can be a significant hurdle, leading to insufficient therapeutic efficacy. The primary challenges affecting a drug's bioavailability are poor aqueous solubility, low intestinal permeability, and significant first-pass metabolism. This compound is reported to be soluble in DMSO but not in water, which suggests that poor aqueous solubility is a key challenge that can limit its dissolution in the gastrointestinal tract—a critical step for absorption.[]

Q2: What are the main factors limiting the oral bioavailability of this compound?

A2: Based on available data, the primary limiting factors are likely:

  • Poor Aqueous Solubility: this compound is not soluble in water, which can lead to a slow and incomplete dissolution rate in gastric fluids.[][2] Dissolution is the rate-limiting step for the absorption of many poorly soluble drugs.[2]

  • First-Pass Metabolism: After oral administration in rats, the concentration of unchanged Indeloxazine in plasma was found to be low and declined rapidly, suggesting significant biotransformation before it reaches systemic circulation.[3] This phenomenon, known as the first-pass effect, occurs when a drug is extensively metabolized in the liver and/or gut wall, reducing the amount of active drug that reaches the bloodstream.[4][5] Studies have identified seven metabolites of Indeloxazine, indicating it undergoes extensive metabolism.[3]

cluster_Challenges Factors Limiting Indeloxazine Bioavailability A Indeloxazine HCl (Oral Administration) B Poor Aqueous Solubility A->B Physicochemical Property E Extensive First-Pass Metabolism (Liver/Gut) A->E Metabolic Pathway C Incomplete Dissolution in GI Tract B->C Leads to D Poor Absorption Across Gut Wall C->D Results in F Low Systemic Bioavailability D->F E->F

Caption: Key factors that contribute to the low oral bioavailability of Indeloxazine HCl.

Q3: What are the Biopharmaceutical Classification System (BCS) implications for this compound?

A3: While this compound has not been officially classified within the BCS, its poor aqueous solubility suggests it would likely fall into BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability).[6] Many new active pharmaceutical ingredients (APIs) fall into these categories.[6] The formulation strategy will depend heavily on its intestinal permeability, which would need to be determined experimentally. For BCS Class II and IV drugs, enhancing solubility and dissolution is a primary goal.[7]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your research.

Q1: My in vivo study shows very low plasma concentrations of Indeloxazine. What is the cause?

A1: Low plasma concentration is a direct indicator of poor bioavailability. The following troubleshooting workflow can help identify the root cause.

Start Low Plasma Concentration of Indeloxazine Observed Solubility Is the dissolution rate of the formulation adequate? Start->Solubility Permeability Is intestinal permeability a limiting factor? Solubility->Permeability Yes Sol_No No: Implement Solubility Enhancement Strategy (e.g., Solid Dispersion, Lipid Formulation) Solubility->Sol_No No Metabolism Is first-pass metabolism extensive? Permeability->Metabolism Yes Perm_No No: Consider Permeability Enhancers or Alternative Routes Permeability->Perm_No No Met_Yes Yes: Explore Strategies to Bypass First-Pass Effect (e.g., Sublingual/Transdermal Delivery) or Co-administer with Enzyme Inhibitors Metabolism->Met_Yes Yes End Re-evaluate in vivo Metabolism->End No Sol_No->End Perm_No->End Met_Yes->End

Caption: Troubleshooting workflow for low in vivo plasma concentrations of Indeloxazine.

Q2: How can I improve the dissolution rate of my this compound formulation?

A2: Several formulation technologies are designed to improve the dissolution of poorly water-soluble drugs. The choice depends on the specific properties of Indeloxazine and your experimental capabilities.

TechnologyPrincipleAdvantagesKey Excipients
Amorphous Solid Dispersion The crystalline drug is converted to a higher-energy amorphous form by dispersing it in a polymer matrix.[8]Significantly increases aqueous solubility and dissolution rate.[9]HPMC, Povidone, Copovidone, Hypromellose acetate succinate.[2]
Lipid-Based Formulations The drug is dissolved in a mixture of lipids, surfactants, and co-solvents (e.g., SMEDDS).[9][10]Maintains drug in a solubilized state in the GI tract; can enhance lymphatic transport, bypassing the liver.[10][11]Oils, low and high HLB surfactants (e.g., PEG esters), solvents.[11]
Complexation The drug molecule forms an inclusion complex with a host molecule, typically a cyclodextrin.[6]The hydrophilic exterior of the cyclodextrin improves the solubility of the drug-complex.[6]Cyclodextrins (CDs).[6]
Particle Size Reduction The surface area of the drug is increased through techniques like micronization or jet milling.[12]Improves dissolution rate for dissolution-rate-limited drugs.N/A (Process-based)

Q3: The solubility of my formulation is improved, but bioavailability is still low. What's next?

A3: If solubility and dissolution are no longer the rate-limiting steps, the issue may be poor intestinal permeability or significant first-pass metabolism.[11]

  • Assess Permeability: Use an in vitro model like the Caco-2 cell monolayer assay to predict intestinal absorption.[13] If permeability is low, consider incorporating permeability enhancers into your formulation.[11]

  • Investigate Metabolism: The rapid decline of unchanged Indeloxazine in plasma post-oral administration strongly suggests a high first-pass effect.[3] Strategies to mitigate this include:

    • Alternative Routes of Administration: Sublingual, transdermal, or buccal routes can bypass the gastrointestinal tract and the liver, delivering the drug directly into systemic circulation.[4][8]

    • Enzyme Inhibition: Co-administration with an inhibitor of the specific metabolic enzymes (e.g., Cytochrome P450 enzymes) could increase bioavailability, though this requires careful investigation to avoid drug-drug interactions.

Section 3: Formulation Strategies & Experimental Protocols

This section provides an overview of a key formulation strategy and relevant experimental protocols.

Formulation Spotlight: Amorphous Solid Dispersions (ASDs)

Amorphous solid dispersions are a highly effective method for enhancing the bioavailability of poorly soluble drugs like Indeloxazine.[9] By converting the drug from a stable crystalline form to a high-energy amorphous state within a polymer carrier, both solubility and dissolution rate can be dramatically improved.[8] Technologies like Hot-Melt Extrusion (HME) and Spray Drying (SD) are commonly used to create ASDs.[9][12]

cluster_Process Solid Dispersion Mechanism Drug Crystalline Indeloxazine (Low Energy, Low Solubility) Process Manufacturing Process (Spray Drying or Hot-Melt Extrusion) Drug->Process Polymer Polymer Carrier (e.g., HPMC, Povidone) Polymer->Process Dispersion Amorphous Solid Dispersion (Drug molecularly dispersed in polymer) Process->Dispersion Water Aqueous Environment (GI Fluid) Dispersion->Water Release Rapid Dissolution & Supersaturation Water->Release Absorption Enhanced Absorption Release->Absorption

Caption: Mechanism of bioavailability enhancement using an amorphous solid dispersion.

Protocol 1: Kinetic Solubility Assay

Objective: To quickly estimate the solubility of this compound from different formulations in a buffer solution.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your Indeloxazine formulation in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add pH 7.4 phosphate-buffered saline (PBS) to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Shake the plate at room temperature for a period of 1.5 to 2 hours to allow it to reach equilibrium.

  • Precipitate Removal: Separate any precipitated compound by filtering the plate.

  • Quantification: Determine the concentration of the dissolved Indeloxazine in the filtrate using a suitable analytical method, such as HPLC-UV.

Protocol 2: In Vitro Dissolution Test (USP Apparatus 2 - Paddle)

Objective: To evaluate the dissolution rate of an Indeloxazine formulation under conditions simulating the gastrointestinal tract.

Methodology:

  • Media Preparation: Prepare dissolution media to simulate gastric and intestinal fluids. A common two-stage test involves:

    • Stage 1 (Acidic): 750 mL of 0.1 N HCl (pH 1.2) for 2 hours.[14]

    • Stage 2 (Neutral): Add 250 mL of 0.2 M trisodium phosphate to the vessel to adjust the pH to 6.8.[14]

  • Apparatus Setup: Set up the USP Apparatus 2 with the appropriate medium, maintained at 37 ± 0.5 °C, with a paddle speed of 50 or 75 RPM.

  • Sample Introduction: Place the Indeloxazine formulation (e.g., a capsule or tablet) into the dissolution vessel.

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes for the acid stage, and further timepoints after pH adjustment). Replace the withdrawn volume with fresh medium.

  • Analysis: Filter the samples and analyze the concentration of dissolved Indeloxazine using a validated analytical method like HPLC-UV.

  • Data Presentation: Plot the percentage of drug dissolved versus time to generate a dissolution profile.

Protocol 3: Preclinical Pharmacokinetic (PK) Study in Rats (Oral Gavage)

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC) of an Indeloxazine formulation after oral administration.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats, as they have been previously used in Indeloxazine metabolism studies.[3]

  • Dosing: Administer the formulated this compound via oral gavage. The dose will depend on the specific formulation and study goals.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at specified time points after dosing. Based on previous data, early and frequent sampling is critical (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 6h, 8h, 24h).[3]

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Bioanalysis: Extract Indeloxazine from the plasma samples and quantify its concentration using a sensitive and specific method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • Bioavailability Calculation: If an intravenous (IV) dose group is included, the absolute oral bioavailability (F%) can be calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

References

Technical Support Center: Analytical Method Validation for Indeloxazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indeloxazine Hydrochloride. The information is designed to address specific issues that may be encountered during analytical method validation experiments.

Frequently Asked Questions (FAQs)

HPLC Method Validation

Q1: I cannot find an official USP or EP monograph for a validated HPLC method for this compound. What should I do?

Q2: What are the critical parameters to consider when developing a stability-indicating HPLC method for this compound?

A2: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.[4][5] Key development and validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated through forced degradation studies.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7]

  • Accuracy: The closeness of test results to the true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).[7]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

Q3: How do I perform forced degradation studies for this compound?

A3: Forced degradation studies, or stress testing, are essential to demonstrate the specificity of a stability-indicating method.[6] The drug substance should be subjected to a variety of stress conditions, such as:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.[5]

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.[5]

  • Oxidative Degradation: e.g., 3-30% H₂O₂ at room temperature for 24 hours.[6]

  • Thermal Degradation: e.g., Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: e.g., Exposure to UV light (254 nm) and cool white fluorescent light in a photostability chamber.

The goal is to achieve 5-20% degradation of the drug substance.[8] The resulting degradation products should be well-resolved from the parent drug peak in the HPLC chromatogram.

Dissolution Testing

Q4: What are the recommended starting conditions for dissolution testing of immediate-release this compound tablets?

A4: For immediate-release solid oral dosage forms, USP Apparatus 2 (Paddle) is commonly used.[9][10] Recommended starting conditions are:

  • Apparatus: USP Apparatus 2 (Paddle)

  • Dissolution Medium: 900 mL of 0.1 N HCl (to simulate gastric fluid). Other media such as phosphate buffer pH 4.5 and pH 6.8 should also be evaluated to cover the physiological pH range.[11]

  • Temperature: 37 ± 0.5 °C[9]

  • Agitation Speed: 50 or 75 rpm

  • Sampling Times: 5, 10, 15, 30, 45, and 60 minutes to establish a dissolution profile.[11]

Q5: What are the typical acceptance criteria for dissolution of immediate-release tablets?

A5: Acceptance criteria are typically set based on the dissolution profile of pivotal clinical batches. A common acceptance criterion for immediate-release tablets is that not less than 80% (Q) of the labeled amount of the drug is dissolved in 45 minutes. For rapidly dissolving products, a criterion of not less than 85% in 15 minutes may be appropriate.[11]

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause(s) Troubleshooting Steps
High Backpressure 1. Blockage in the guard column or analytical column frit.[12] 2. Particulate matter from the sample or mobile phase. 3. Buffer precipitation in the mobile phase.[12]1. Replace the guard column. If pressure remains high, reverse-flush the analytical column (disconnect from the detector first). If the problem persists, the column may need to be replaced. 2. Filter all samples and mobile phases through a 0.45 µm filter. 3. Ensure the buffer concentration is below its solubility limit in the mobile phase mixture. Flush the system with water to dissolve any precipitated salts.[12]
Peak Tailing 1. Column degradation (loss of stationary phase).[13] 2. Secondary interactions with active silanol groups on the silica packing.[12] 3. Column overload.[12] 4. Incompatible injection solvent.1. Replace the column. 2. Use a high-purity silica column. Add a competing base (e.g., triethylamine) to the mobile phase or use a lower pH mobile phase to suppress silanol ionization. 3. Reduce the injection volume or sample concentration. 4. Dissolve the sample in the mobile phase whenever possible.
Shifting Retention Times 1. Inconsistent mobile phase preparation.[14] 2. Column temperature fluctuations.[14] 3. Column aging or degradation.[15] 4. Pump malfunction (inconsistent flow rate).[14]1. Prepare fresh mobile phase daily and ensure accurate measurements. Use a degasser. 2. Use a column oven to maintain a consistent temperature. 3. Equilibrate the column thoroughly before analysis. If retention times continue to drift, replace the column. 4. Check for leaks in the pump and perform flow rate calibration.
Baseline Noise or Drift 1. Contaminated mobile phase or solvents.[14] 2. Air bubbles in the system.[15] 3. Detector lamp aging.[16] 4. Column bleed.1. Use high-purity HPLC-grade solvents and prepare fresh mobile phase.[14] 2. Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.[15] 3. Check the detector lamp energy. Replace if it is low. 4. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Dissolution Testing
Problem Possible Cause(s) Troubleshooting Steps
High Variability in Results (High %RSD) 1. Incomplete deaeration of the dissolution medium. 2. Coning (mound of undissolved powder at the bottom of the vessel). 3. Improper centering of the paddle or basket. 4. Vibration of the dissolution bath.1. Ensure the dissolution medium is properly deaerated according to USP guidelines. 2. Increase the paddle speed (e.g., from 50 to 75 rpm) if using USP Apparatus 2. 3. Verify the correct height and centering of the apparatus components. 4. Ensure the dissolution bath is on a level, stable surface and is not subject to external vibrations.
Low Dissolution Results 1. Cross-linking of gelatin capsules (if applicable). 2. Formulation issues (e.g., excessive binder, improper lubrication). 3. Incorrect apparatus setup (e.g., wrong paddle height).1. Use enzymes (e.g., pepsin in acidic medium, pancreatin in neutral/alkaline medium) in the dissolution medium if cross-linking is suspected. 2. Review the tablet manufacturing process and formulation. 3. Verify that all apparatus dimensions and settings comply with USP specifications.
Air Bubbles on Tablet/Capsule Surface 1. Inadequate deaeration of the dissolution medium. 2. Hydrophobic nature of the drug or excipients.1. Use a validated deaeration method for the dissolution medium. 2. Consider adding a small amount of a surfactant (e.g., 0.1% sodium lauryl sulfate) to the medium, but this must be justified and validated.

Experimental Protocols

Representative Stability-Indicating HPLC Method

Note: As a specific validated method for this compound is not publicly available, the following protocol is a representative example based on common practices for similar molecules. This method would require in-house development and validation.

Chromatographic Conditions

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.02 M Potassium Phosphate buffer (pH 3.0 with phosphoric acid) B: Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 30 °C
Injection Volume 10 µL
Diluent Mobile Phase A: Acetonitrile (50:50, v/v)

Standard and Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): For a tablet formulation, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 10 mg of this compound and transfer to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and dilute to volume with diluent. Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

Dissolution Test Method for Immediate-Release Tablets

Test Conditions

Parameter Condition
Apparatus USP Apparatus 2 (Paddle)
Dissolution Medium 900 mL of 0.1 N HCl
Temperature 37 ± 0.5 °C
Paddle Speed 50 rpm
Sampling Times 10, 20, 30, 45, 60 minutes
Sample Volume 10 mL (replace with an equal volume of fresh medium)

Procedure Place one tablet in each of the six dissolution vessels. After the specified time intervals, withdraw a sample from each vessel and filter promptly through a suitable filter. Analyze the filtered samples by a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh API/Tablet Powder dissolve Dissolve in Diluent & Sonicate start->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: High-level workflow for the HPLC analysis of this compound.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron indeloxazine Indeloxazine HCl ser_transporter Serotonin Transporter (SERT) indeloxazine->ser_transporter Inhibits nor_transporter Norepinephrine Transporter (NET) indeloxazine->nor_transporter Inhibits ach_release Enhanced Acetylcholine (ACh) Release indeloxazine->ach_release Promotes serotonin Serotonin (5-HT) ser_transporter->serotonin Reuptake Blocked norepinephrine Norepinephrine (NE) nor_transporter->norepinephrine Reuptake Blocked ser_receptor 5-HT Receptors serotonin->ser_receptor Binds to nor_receptor NE Receptors norepinephrine->nor_receptor Binds to neuronal_activity Altered Neuronal Activity ser_receptor->neuronal_activity nor_receptor->neuronal_activity

Caption: Proposed mechanism of action of this compound.[17][18][19][20]

References

Validation & Comparative

A Comparative Analysis of Indeloxazine Hydrochloride and Piracetam for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of indeloxazine hydrochloride and piracetam, two nootropic agents investigated for their potential in cognitive enhancement. The following sections detail their mechanisms of action, present comparative preclinical data, and outline the experimental protocols used in key studies.

Mechanism of Action

The fundamental difference between this compound and piracetam lies in their primary mechanisms of action. Indeloxazine primarily modulates neurotransmitter levels, while piracetam is thought to influence neuronal and vascular function through other pathways.

This compound: This compound acts as a serotonin and norepinephrine reuptake inhibitor.[1] This action increases the synaptic availability of these key neurotransmitters, which are crucial for mood, attention, and cognitive processes. Studies have shown that indeloxazine administration leads to a reduction in the metabolites of serotonin (5-hydroxyindoleacetic acid) and norepinephrine (methoxyhydroxyphenylethylene glycol) in the cerebrospinal fluid of patients with dementia, consistent with its reuptake inhibition mechanism.[2][3] Furthermore, it has been suggested that indeloxazine may enhance the release of serotonin.[1] Animal studies also indicate that it can increase extracellular acetylcholine concentrations in the frontal cortex, suggesting a broader impact on neurotransmitter systems.[4]

Piracetam: The mechanism of piracetam is not fully understood but is believed to be multifactorial. It is thought to enhance cognitive function without acting as a sedative or stimulant. One of the leading hypotheses is that piracetam restores cell membrane fluidity, which can improve the function of membrane-bound proteins like receptors and ion channels. This restoration of membrane fluidity may, in turn, enhance neurotransmission, particularly in the cholinergic and glutamatergic systems. Additionally, piracetam has been shown to have vascular effects, including reducing red blood cell adhesion to blood vessel walls and mitigating vasospasm, which can improve cerebral microcirculation.

The distinct signaling pathways are illustrated below:

cluster_Indeloxazine This compound Signaling cluster_Piracetam Piracetam Signaling Indeloxazine Indeloxazine HCl SERT SERT Indeloxazine->SERT Inhibits NET NET Indeloxazine->NET Inhibits SynapticCleft_Ind Synaptic Cleft SynapticCleft_Ind->SERT Reuptake SynapticCleft_Ind->NET Reuptake Receptors_Ind 5-HT & NE Receptors SynapticCleft_Ind->Receptors_Ind Binding PostsynapticNeuron_Ind Postsynaptic Neuron Serotonin_Ind Serotonin (5-HT) Serotonin_Ind->SynapticCleft_Ind Increased Availability Norepinephrine_Ind Norepinephrine (NE) Norepinephrine_Ind->SynapticCleft_Ind Increased Availability Receptors_Ind->PostsynapticNeuron_Ind Signal Transduction Piracetam Piracetam CellMembrane Neuronal Membrane Piracetam->CellMembrane VascularEffects Vascular Effects Piracetam->VascularEffects MembraneFluidity ↑ Membrane Fluidity CellMembrane->MembraneFluidity ReceptorFunction ↑ Receptor Function (e.g., AMPA, NMDA) MembraneFluidity->ReceptorFunction Neurotransmission ↑ Neurotransmission (Cholinergic, Glutamatergic) ReceptorFunction->Neurotransmission CerebralBloodFlow ↑ Cerebral Blood Flow ErythrocyteAdhesion ↓ Erythrocyte Adhesion VascularEffects->CerebralBloodFlow VascularEffects->ErythrocyteAdhesion cluster_Acquisition Acquisition Phase (Day 1) cluster_Retention Retention Test (Day 2) PlaceAnimal Place animal in illuminated compartment DoorOpens Door to dark compartment opens PlaceAnimal->DoorOpens EnterDark Animal enters dark compartment DoorOpens->EnterDark FootShock Mild, brief foot shock delivered EnterDark->FootShock PlaceAnimal2 Place animal back in illuminated compartment FootShock->PlaceAnimal2 24 hours later MeasureLatency Measure latency to enter dark compartment PlaceAnimal2->MeasureLatency Anesthesia Anesthetize animal ExposeCarotid Expose common, internal, and external carotid arteries Anesthesia->ExposeCarotid InsertFilament Insert filament into internal carotid artery to occlude MCA ExposeCarotid->InsertFilament OcclusionPeriod Maintain occlusion for a defined period (e.g., 2 hours) InsertFilament->OcclusionPeriod Reperfusion Withdraw filament to allow reperfusion OcclusionPeriod->Reperfusion PostOpCare Provide post-operative care Reperfusion->PostOpCare BehavioralTesting Conduct behavioral tests (e.g., neurological scoring, passive avoidance) PostOpCare->BehavioralTesting Histology Perform histological analysis (e.g., infarct volume measurement) BehavioralTesting->Histology

References

Indeloxazine Hydrochloride vs. Fluoxetine: A Comparative Guide to Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, data-driven comparison of the mechanisms of action for indeloxazine hydrochloride and fluoxetine, tailored for researchers, scientists, and drug development professionals.

Introduction

Indeloxazine is a psychoactive drug that has been used as a cerebral activator and antidepressant.[1] Fluoxetine is a widely prescribed antidepressant of the selective serotonin reuptake inhibitor (SSRI) class.[2] While both compounds exert influence over serotonergic systems, their broader pharmacological profiles exhibit distinct differences that are critical for understanding their therapeutic effects and potential applications.

Primary and Secondary Mechanisms of Action

This compound

Indeloxazine's primary mechanism involves the inhibition of both serotonin (5-HT) and norepinephrine (NE) reuptake.[3] This dual-action profile categorizes it as a serotonin-norepinephrine reuptake inhibitor (SNRI). Experimental evidence from in vivo microdialysis studies in rats has demonstrated that intraperitoneal administration of indeloxazine dose-dependently increases extracellular levels of both serotonin and norepinephrine in the frontal cortex.[3]

Beyond its reuptake inhibition, indeloxazine also acts as a serotonin releasing agent.[1] This action may contribute to its potent effects on the serotonergic system.[3] Additionally, indeloxazine has been shown to be an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It has also been found to enhance the release of acetylcholine in the rat forebrain, an effect mediated by the activation of 5-HT4 receptors.[1][4]

Fluoxetine

Fluoxetine's primary mechanism of action is the selective inhibition of serotonin reuptake by blocking the serotonin transporter (SERT) protein on the presynaptic neuron.[5][6] This leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[7] At therapeutic doses, it does not significantly inhibit the reuptake of norepinephrine or dopamine.[8]

Fluoxetine also exhibits activity at various other receptors. It functions as an antagonist at 5-HT2C receptors, which may contribute to some of its therapeutic effects and side effects like anxiety and insomnia.[5][9] Additionally, fluoxetine has been found to act as an agonist of the σ1-receptor and can inhibit several ion channels, including nicotinic acetylcholine receptors.[8][10] Some studies suggest that fluoxetine may also have a weak inhibitory effect on NMDA receptors, particularly the GluN2B subtype.[11][12]

Comparative Pharmacodynamics: Quantitative Data

The following table summarizes key quantitative data from in vitro studies, providing a direct comparison of the binding affinities and inhibitory concentrations of indeloxazine and fluoxetine.

TargetParameterThis compoundFluoxetineReference
Serotonin Transporter (SERT) Ki (nM)22.1 ([3H]citalopram binding)~65-97 ([3H]5HT binding to 5HT2C)[3][9]
Norepinephrine Transporter (NET) Ki (nM)18.9 ([3H]nisoxetine binding)Not significant at therapeutic doses[3][8]
5-HT2C Receptor Ki (nM)Not reported~65-97 (antagonist)[9][13]
NMDA Receptor ActivityAntagonistWeak Inhibitor (GluN2B)[1][11]
Nicotinic Acetylcholine Receptors IC50 (µM)Not reported4.4 (hα4β2)[10]

Experimental Protocols

Neurotransmitter Reuptake Inhibition Assay

The inhibitory activity of indeloxazine and fluoxetine on neurotransmitter transporters is commonly assessed using in vitro reuptake assays. A typical protocol involves the following steps:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET) are cultured in appropriate media.[14][15] For SERT assays, cells may be grown in media supplemented with dialyzed fetal bovine serum.[16]

  • Plating: Cells are seeded in 96-well or 384-well microtiter plates and allowed to form a confluent monolayer.[16]

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compounds (indeloxazine or fluoxetine) or a vehicle control for a specified period at 37°C.[14]

  • Substrate Addition: A fluorescent or radiolabeled substrate that mimics the natural neurotransmitter (e.g., [3H]serotonin or a fluorescent analog) is added to the wells.[15][16]

  • Uptake Measurement: The plate is read using a fluorescence microplate reader (for fluorescent substrates) or a scintillation counter (for radiolabeled substrates) to measure the amount of substrate taken up by the cells.[14][15] The reading can be done in real-time (kinetic mode) or after a specific incubation period (endpoint mode).[17]

  • Data Analysis: The inhibition of neurotransmitter reuptake is calculated as a percentage relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of the substrate uptake) is determined by fitting the data to a concentration-response curve.[18]

Signaling Pathways and Experimental Workflows

Mechanism of Action Diagrams

The following diagrams illustrate the distinct signaling pathways affected by indeloxazine and fluoxetine.

Indeloxazine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Indeloxazine Indeloxazine SERT SERT Indeloxazine->SERT Inhibits NET NET Indeloxazine->NET Inhibits Vesicle Vesicles (5-HT, NE) Indeloxazine->Vesicle Promotes Release 5-HT 5-HT Vesicle->5-HT Release NE NE Vesicle->NE Release 5-HT->SERT Reuptake 5-HT_Receptor 5-HT Receptors 5-HT->5-HT_Receptor Binds NE->NET Reuptake NE_Receptor NE Receptors NE->NE_Receptor Binds NMDA_Receptor NMDA Receptor Indeloxazine_Post Indeloxazine Indeloxazine_Post->NMDA_Receptor Antagonizes

Caption: Indeloxazine's multifaceted mechanism of action.

Fluoxetine_Mechanism cluster_presynaptic_flu Presynaptic Neuron cluster_synapse_flu Synaptic Cleft cluster_postsynaptic_flu Postsynaptic Neuron Fluoxetine Fluoxetine SERT_flu SERT Fluoxetine->SERT_flu Inhibits Vesicle_flu Vesicles (5-HT) 5-HT_flu 5-HT Vesicle_flu->5-HT_flu Release 5-HT_flu->SERT_flu 5-HT_Receptor_flu 5-HT Receptors 5-HT_flu->5-HT_Receptor_flu Binds 5-HT2C_Receptor 5-HT2C Receptor Fluoxetine_Post Fluoxetine Fluoxetine_Post->5-HT2C_Receptor Antagonizes

Caption: Fluoxetine's selective mechanism of action.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for assessing the in vitro activity of compounds like indeloxazine and fluoxetine.

Experimental_Workflow cluster_setup Assay Setup cluster_experiment Experiment cluster_readout Data Acquisition & Analysis Cell_Culture Cell Culture (e.g., HEK293-hSERT) Plating Plate Cells in 96/384-well plates Cell_Culture->Plating Compound_Addition Add Test Compounds (Indeloxazine/Fluoxetine) Plating->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Substrate_Addition Add Fluorescent/ Radiolabeled Substrate Incubation->Substrate_Addition Measurement Measure Uptake (Fluorescence/Scintillation) Substrate_Addition->Measurement Data_Analysis Calculate % Inhibition Measurement->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination

Caption: Workflow for in vitro neurotransmitter reuptake assays.

Conclusion

References

Indeloxazine Hydrochloride's Impact on Synaptic Plasticity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Indeloxazine Hydrochloride's effects on synaptic plasticity with other cognitive enhancers. The information is supported by experimental data to assist researchers and drug development professionals in their understanding of this nootropic agent.

Quantitative Comparison of Effects on Long-Term Potentiation (LTP)

Long-Term Potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity, is a widely accepted cellular model for learning and memory. The following table summarizes the quantitative effects of this compound and other nootropic agents on LTP in hippocampal slices.

DrugConcentrationAnimal ModelHippocampal RegionLTP Augmentation (Increase in Population Spike Amplitude)Citation(s)
This compound 10⁻⁶ MGuinea PigMossy Fiber-CA3Significantly augmented, ~100 times more potent than Piracetam[1]
Piracetam 10⁻⁴ MGuinea PigMossy Fiber-CA3Significantly augmented[1]
600 mg/kg (oral)Rat (Chronic Cerebral Hypoperfusion)Perforant path-CA3Restored to (162.25 ± 7.54)% of baseline (compared to sham at (189.15 ± 9.84)%)
Donepezil 0.5 μMRatCA1194.4 ± 16.7%

Experimental Protocols

In Vitro Long-Term Potentiation (LTP) Measurement in Guinea Pig Hippocampal Slices

This protocol is based on the methodology used to assess the effects of Indeloxazine and Piracetam on LTP in the mossy fiber-CA3 system.

1. Tissue Preparation:

  • Male Hartley guinea pigs (250-350g) are anesthetized and decapitated.
  • The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).
  • Transverse hippocampal slices (400-500 µm thick) are prepared using a vibratome.
  • Slices are allowed to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording:

  • A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at 32°C.
  • A stimulating electrode is placed in the granule cell layer of the dentate gyrus to activate the mossy fibers.
  • A recording electrode (glass micropipette filled with 2M NaCl) is placed in the stratum lucidum of the CA3 region to record the population spikes.
  • Test stimuli (0.1 Hz) are delivered to establish a stable baseline response.

3. LTP Induction and Drug Application:

  • After a stable baseline is recorded for at least 20 minutes, the drug (Indeloxazine or Piracetam) is added to the perfusion medium.
  • LTP is induced by a high-frequency tetanic stimulation (e.g., 100 Hz for 1 second).
  • The population spike amplitude is recorded for at least 60 minutes post-tetanus to measure the potentiation.

4. Data Analysis:

  • The amplitude of the population spike is measured.
  • The magnitude of LTP is expressed as the percentage increase in the population spike amplitude relative to the pre-tetanus baseline.

Visualizing the Mechanisms of Action

Experimental Workflow for LTP Measurement

The following diagram illustrates the key steps in the experimental protocol for measuring Long-Term Potentiation in hippocampal slices.

G Experimental Workflow for In Vitro LTP Measurement cluster_prep Slice Preparation cluster_recording Electrophysiology cluster_ltp LTP Induction & Measurement cluster_analysis Data Analysis prep1 Anesthesia & Decapitation prep2 Brain Extraction prep1->prep2 prep3 Hippocampal Slicing prep2->prep3 prep4 Slice Recovery prep3->prep4 rec1 Transfer to Recording Chamber prep4->rec1 rec2 Electrode Placement rec1->rec2 rec3 Baseline Recording rec2->rec3 ltp1 Drug Application rec3->ltp1 ltp2 Tetanic Stimulation ltp1->ltp2 ltp3 Post-Tetanus Recording ltp2->ltp3 ana1 Measure Population Spike Amplitude ltp3->ana1 ana2 Calculate % LTP ana1->ana2

Caption: Workflow for in vitro LTP experiments.

Proposed Signaling Pathway for this compound

This compound enhances synaptic plasticity through a multi-faceted mechanism involving both the monoaminergic and cholinergic systems. It acts as a serotonin and norepinephrine reuptake inhibitor and facilitates the release of acetylcholine. This diagram illustrates the putative signaling cascade leading to the potentiation of LTP.

G Proposed Signaling Pathway of Indeloxazine in Synaptic Plasticity cluster_indeloxazine Indeloxazine Action cluster_neurotransmitter Neurotransmitter Modulation cluster_receptors Receptor Activation cluster_downstream Downstream Signaling cluster_outcome Synaptic Outcome indeloxazine Indeloxazine Hydrochloride ser_ne Inhibits Serotonin & Norepinephrine Reuptake indeloxazine->ser_ne ach_release Facilitates Acetylcholine Release (via 5-HT4R) indeloxazine->ach_release ser_rec Serotonin Receptors ser_ne->ser_rec ne_rec Norepinephrine Receptors ser_ne->ne_rec ach_rec Acetylcholine Receptors ach_release->ach_rec downstream Activation of Second Messenger Systems (e.g., cAMP, Ca²⁺) ser_rec->downstream ne_rec->downstream ach_rec->downstream kinases Protein Kinase Activation (e.g., PKA, PKC, CaMKII) downstream->kinases gene_exp Changes in Gene Expression & Protein Synthesis kinases->gene_exp ltp Enhanced Long-Term Potentiation (LTP) kinases->ltp gene_exp->ltp

Caption: Indeloxazine's proposed signaling pathway.

Comparative Mechanisms of Action

This diagram provides a high-level comparison of the primary mechanisms of action for Indeloxazine, Piracetam, and Donepezil in modulating synaptic plasticity.

G Comparative Mechanisms of Action indeloxazine Indeloxazine indeloxazine_mech Monoamine Reuptake Inhibition (Serotonin & Norepinephrine) + Acetylcholine Release Facilitation indeloxazine->indeloxazine_mech piracetam Piracetam piracetam_mech Modulation of AMPA Receptors & Membrane Fluidity piracetam->piracetam_mech donepezil Donepezil donepezil_mech Acetylcholinesterase (AChE) Inhibition donepezil->donepezil_mech synaptic_plasticity Enhanced Synaptic Plasticity (LTP) indeloxazine_mech->synaptic_plasticity piracetam_mech->synaptic_plasticity donepezil_mech->synaptic_plasticity

Caption: Mechanisms of Indeloxazine and alternatives.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indeloxazine Hydrochloride
Reactant of Route 2
Indeloxazine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.